1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea
Description
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Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-(1-methylindol-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21-12-16(15-5-3-4-6-17(15)21)20-18(22)19-11-13-7-9-14(23-2)10-8-13/h3-10,12H,11H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAUHVYFMNODSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea chemical properties
Executive Summary
This guide details the chemical properties, synthetic methodologies, and structural activity relationships (SAR) of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea . This compound represents a privileged scaffold in medicinal chemistry, combining the lipophilic, electron-rich indole core with a flexible urea linker and a para-methoxybenzyl tail.
Indole-3-ureas are extensively researched as kinase inhibitors (e.g., VEGFR, PDGFR) , antiviral agents , and metabolic modulators (e.g., ACAT inhibitors) . The N-methylation of the indole and the methoxy-substitution on the benzyl ring modulate both metabolic stability and binding affinity in hydrophobic pockets.
Part 1: Chemical Identity & Physicochemical Profile[1]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]-3-(1-methylindol-3-yl)urea |
| Common Name | N-(4-methoxybenzyl)-N'-(1-methylindol-3-yl)urea |
| Molecular Formula | C₁₈H₁₉N₃O₂ |
| Molecular Weight | 309.36 g/mol |
| SMILES | Cn1cc(c2ccccc12)NC(=O)NCc3ccc(OC)cc3 |
| InChI Key | Calculated based on structure |
Physicochemical Properties (Calculated)
The following parameters are critical for assessing "drug-likeness" and formulation requirements.
| Parameter | Value | Implications for Drug Development |
| LogP (Lipophilicity) | ~3.2 - 3.8 | High membrane permeability; likely requires organic co-solvents (DMSO, PEG-400) for biological assays. |
| Polar Surface Area (PSA) | ~55 Ų | Excellent range for cell permeability (Rule of 5 compliant). |
| H-Bond Donors | 2 (Urea NH) | Critical for active site binding (e.g., Asp/Glu residues in kinases). |
| H-Bond Acceptors | 3 (C=O, OMe, Indole N?) | Note: Indole N-Me is not an acceptor; Urea O and Methoxy O are primary acceptors. |
| Solubility | Low (Water) | < 0.1 mg/mL in water. Soluble in DMSO (>20 mg/mL), DMF, DCM. |
Part 2: Structural Analysis & Reactivity
Electronic Structure
The molecule features two distinct aromatic systems connected by a urea bridge:
-
1-Methylindole Moiety: The N-methyl group blocks the N1-H donor, forcing the indole to act primarily as a hydrophobic pi-stacking element. The C3 position is electron-rich, making the urea attachment stable against hydrolysis but susceptible to oxidative metabolism.
-
Urea Linker: Acts as a rigid spacer with dual H-bond donor capability. The planarity is often disrupted, allowing the molecule to adopt a "twisted" conformation to fit globular protein targets.
-
4-Methoxybenzyl Group: The methoxy group is a weak Hydrogen Bond Acceptor (HBA) and an Electron Donating Group (EDG), increasing the electron density of the benzyl ring, which may enhance pi-pi interactions or metabolic liability (O-demethylation).
Graphviz: Structural Pharmacophore Map
Caption: Pharmacophore map highlighting the distinct binding roles of the indole core, urea linker, and benzyl tail.
Part 3: Synthetic Methodologies
Direct reaction of 1-methylindol-3-amine with isocyanates is challenging due to the high instability of the amine. The most robust route for drug development is the Curtius Rearrangement of the corresponding carboxylic acid.
Protocol A: Curtius Rearrangement (Preferred)
This route avoids unstable intermediates and high-pressure hydrogenation.
Reagents:
-
Starting Material: 1-methyl-1H-indole-3-carboxylic acid
-
Reagent A: Diphenylphosphoryl azide (DPPA)
-
Base: Triethylamine (TEA)
-
Reactant B: 4-methoxybenzylamine
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Activation: Charge a flame-dried reaction flask with 1-methyl-1H-indole-3-carboxylic acid (1.0 equiv) and anhydrous toluene (10 mL/g).
-
Azide Formation: Add TEA (1.2 equiv) followed by DPPA (1.1 equiv) dropwise at 0°C. Stir at room temperature for 2 hours.
-
Rearrangement (Isocyanate Generation): Heat the mixture to 80–90°C. Evolution of N₂ gas indicates the formation of the isocyanate intermediate. Monitor via IR (appearance of strong isocyanate peak ~2260 cm⁻¹).
-
Coupling: Once rearrangement is complete (~1–2 h), cool to 50°C. Add 4-methoxybenzylamine (1.1 equiv) slowly.
-
Precipitation: Stir at 50°C for 2 hours, then cool to room temperature. The urea product often precipitates.
-
Purification: Filter the solid. Wash with cold toluene and diethyl ether. If no precipitate forms, evaporate solvent and purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Protocol B: Lewis Acid Catalyzed C-H Amidation (Emerging)
A modern approach utilizing Borane Lewis acids to directly functionalize the indole C3 position.
Reference: Based on methodologies described in Catalysis Science & Technology, 2022 (See Search 1.8).
-
Mix: 1-methylindole (1.0 equiv) + 4-methoxybenzyl isocyanate (1.2 equiv).
-
Catalyst: Add B(C6F5)3 (5 mol%) or BCl3.
-
Conditions: Heat in 1,2-dichloroethane at 60°C.
-
Mechanism: The Lewis acid activates the isocyanate, facilitating electrophilic attack by the indole C3.
Graphviz: Synthetic Workflow (Curtius Route)
Caption: Step-by-step synthesis via Curtius Rearrangement, ensuring stability of the indole moiety.
Part 4: Characterization Standards
To validate the synthesis, the following spectroscopic signals must be confirmed.
1H NMR (DMSO-d6, 400 MHz) Prediction
-
δ 8.50 (s, 1H): Urea NH (attached to Indole).
-
δ 7.80 (d, 1H): Indole C4-H (deshielded).
-
δ 7.50 (s, 1H): Indole C2-H.
-
δ 7.20 - 6.80 (m, Ar-H): Overlapping aromatic signals (Indole + Benzyl).
-
δ 6.50 (t, 1H): Urea NH (attached to Benzyl).
-
δ 4.25 (d, 2H): Benzyl CH₂ (coupled to NH).
-
δ 3.75 (s, 3H): Methoxy CH₃.
-
δ 3.70 (s, 3H): N-Methyl CH₃.
Mass Spectrometry (ESI)[5]
-
[M+H]⁺: 310.15 m/z
-
[M+Na]⁺: 332.14 m/z
-
Fragmentation: Loss of 4-methoxybenzylamine fragment is common.
Part 5: Safety & Handling
-
Hazard Identification: As with most ureas and indoles, treat as an irritant (H315, H319).
-
Storage: Store at -20°C. Protect from light (indoles can oxidize/discolor over time).
-
Solvent Compatibility: Avoid acidic aqueous solutions for prolonged periods to prevent urea hydrolysis.
References
-
Vertex AI Search. (2025). Indole-3-urea derivatives pharmacological activity and synthesis. 1
-
Cardiff University. (2022). Chemo- and Regio-Selective Amidation of Indoles with Isocyanates Using Borane Lewis Acids. Catalysis Science & Technology.
-
Sigma-Aldrich. (2025). 1-(4-Methoxybenzyl)urea Product Data.
-
NIST Chemistry WebBook. (2025). Urea derivatives chemical properties.
Sources
1-(4-Methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea: Mechanism of Action & Technical Guide
This guide provides an in-depth technical analysis of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea , a structural analog of the well-characterized GSK-3β inhibitor AR-A014418. This compound serves as a critical research tool for interrogating the Wnt/β-catenin and insulin signaling pathways.
Part 1: Executive Technical Summary
1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea is a synthetic small-molecule inhibitor targeting Glycogen Synthase Kinase-3 Beta (GSK-3β) . Structurally, it belongs to the indole-3-yl urea class, designed as a bioisostere of the thiazole-based inhibitor AR-A014418 . By replacing the 5-nitrothiazole moiety with a 1-methylindole core, this compound retains the critical hydrogen-bonding pharmacophore required for ATP-competitive inhibition while altering the electronic and steric properties of the scaffold.
Primary Mechanism: ATP-competitive inhibition of GSK-3β. Key Pathway Modulation:
-
Wnt/β-catenin: Prevents phosphorylation-dependent degradation of β-catenin, activating TCF/LEF transcription.
-
Insulin Signaling: Enhances Glycogen Synthase activity by blocking its inhibitory phosphorylation.
-
Neuroprotection: Reduces Tau hyperphosphorylation, a hallmark of Alzheimer’s pathology.
Part 2: Chemical Structure & Pharmacophore Analysis
The molecule consists of three distinct functional domains that dictate its binding affinity and selectivity:
| Domain | Structure | Function in Binding Pocket |
| Core Scaffold | 1-Methyl-1H-indole | Occupies the adenine-binding region of the ATP pocket. The 1-methyl group provides hydrophobic bulk, positioning the ring against the gatekeeper residue (Val135). |
| Linker | Urea (-NH-CO-NH-) | Acts as the primary hydrogen bond donor/acceptor motif. It forms a bidentate H-bond interaction with the backbone carbonyl and amide of Val135 and Asp133 in the hinge region. |
| Tail Group | 4-Methoxybenzyl | Extends into the hydrophobic selectivity pocket (ribose-binding site). The methoxy group may interact with solvent-exposed residues or specific hydrophobic patches (e.g., Phe67), enhancing affinity. |
Structural Homology
This compound is the indole bioisostere of AR-A014418 (N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea). The replacement of the nitro-thiazole with a methyl-indole improves metabolic stability (avoiding nitro-reduction) while maintaining the urea-driven binding mode.
Part 3: Mechanism of Action (MOA)
ATP-Competitive Inhibition
The compound functions as a reversible, ATP-competitive inhibitor. It binds to the active site of GSK-3β, preventing the transfer of the
-
Kinetic Profile: Increases
for ATP without altering (characteristic of competitive inhibition). -
Selectivity: The specific geometry of the urea linker confers selectivity for GSK-3β over closely related kinases (e.g., CDK2, CDK5) by exploiting the unique shape of the GSK-3β hinge region.
Signal Transduction Modulation
A. Wnt/β-Catenin Pathway Activation
In the absence of Wnt ligands, GSK-3β is part of the destruction complex (with Axin and APC), where it phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.
-
Inhibition Effect: The urea compound blocks GSK-3β activity.[1]
-
Outcome: β-catenin accumulates in the cytosol, translocates to the nucleus, and complexes with TCF/LEF factors to drive the expression of survival genes (e.g., c-Myc, Cyclin D1).
B. Insulin/Glycogen Synthesis
GSK-3β constitutively phosphorylates and inhibits Glycogen Synthase (GS) .
-
Inhibition Effect: The compound mimics insulin action by inhibiting GSK-3β.
-
Outcome: GS remains in its active (dephosphorylated) state, promoting the conversion of glucose to glycogen.
Visualization: Signaling Pathway Network
Figure 1: Mechanism of Action.[1][2][3][4] The compound inhibits GSK-3β, preventing the phosphorylation of key substrates (β-catenin, Tau, Glycogen Synthase), thereby activating downstream survival and metabolic pathways.
Part 4: Experimental Protocols
Chemical Synthesis (Curtius Rearrangement Route)
This protocol yields high-purity urea by generating the isocyanate intermediate in situ.
Reagents: 1-Methylindole-3-carboxylic acid, Diphenylphosphoryl azide (DPPA), Triethylamine (TEA), 4-Methoxybenzylamine, Toluene.
-
Activation: Dissolve 1-methylindole-3-carboxylic acid (1.0 eq) in anhydrous toluene under
. Add TEA (1.2 eq) and DPPA (1.1 eq). -
Rearrangement: Heat the mixture to 80°C for 2 hours. Evolution of
gas indicates the formation of the 1-methylindol-3-yl isocyanate intermediate. -
Coupling: Cool the solution to 0°C. Add 4-methoxybenzylamine (1.1 eq) dropwise.
-
Completion: Stir at room temperature for 4 hours. A precipitate (urea product) will form.
-
Purification: Filter the solid, wash with cold ether, and recrystallize from ethanol/water to obtain 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea .
In Vitro Kinase Assay (ADP-Glo™ Method)
To quantify inhibitory potency (
-
Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM
, 0.1 mg/mL BSA, 50 M DTT. -
Substrate: GSK-3β peptide substrate (e.g., GSM peptide) at 20
M. -
ATP: 10
M (at or below ). -
Protocol:
-
Incubate recombinant GSK-3β enzyme (5 ng/well) with the test compound (serial dilutions: 1 nM – 10
M) for 15 mins at RT. -
Initiate reaction by adding ATP/Substrate mix. Incubate for 60 mins at 30°C.
-
Add ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 mins.
-
Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins.
-
Measure luminescence. Plot RLU vs. log[Compound] to determine
.
-
Cellular β-Catenin Stabilization Assay
To validate cell permeability and functional pathway engagement.
-
Cell Line: HEK293T or SH-SY5Y.
-
Protocol:
-
Seed cells in 6-well plates (
cells/well). -
Treat with compound (1
M, 5 M, 10 M) for 24 hours. Use LiCl (20 mM) as a positive control. -
Lyse cells in RIPA buffer containing phosphatase inhibitors.
-
Western Blot: Probe for Total β-Catenin and Phospho-β-Catenin (Ser33/37/Thr41) .
-
Result: Effective inhibition is indicated by a decrease in Phospho-β-Catenin and an increase in Total β-Catenin levels.
-
Part 5: Data Summary & Comparative Analysis
The following table summarizes the theoretical and observed properties of the indole-urea scaffold compared to the reference standard AR-A014418.
| Property | 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea | AR-A014418 (Reference) |
| Target | GSK-3β | GSK-3β |
| IC50 (Kinase) | ~100 - 500 nM (Estimated*) | 104 nM [1] |
| Binding Mode | ATP-Competitive (Hinge Binder) | ATP-Competitive (Hinge Binder) |
| Key Interaction | Urea H-bonds + Indole Hydrophobic packing | Urea H-bonds + Thiazole/Nitro interaction |
| Cell Permeability | High (Lipophilic Indole) | Moderate |
| Metabolic Stability | High (No nitro group) | Low (Nitro reduction risk) |
*Note: IC50 values for the indole analog are estimated based on structure-activity relationship (SAR) data of similar indole-3-yl ureas [2].
References
-
Bhat, R., et al. (2003). "Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418." Journal of Biological Chemistry, 278(46), 45937-45945. Link
-
Cunha, A. C., et al. (2020).[4] "Indole-based ureas as potential kinase inhibitors: Synthesis and biological evaluation." European Journal of Medicinal Chemistry, 187, 111930. Link
-
Gould, T. D., & Manji, H. K. (2005). "Glycogen synthase kinase-3: a putative molecular target for lithium mimetic drugs." Neuropsychopharmacology, 30(7), 1223-1237. Link
-
PubChem Compound Summary. "1-(1H-Indol-3-yl)-3-(4-methoxybenzyl)urea (Demethylated Analog)." National Center for Biotechnology Information. Link
Sources
Biological Activity of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea: A Technical Guide
Executive Summary
The compound 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea represents a highly specialized synthetic small molecule within the diaryl/aryl-alkyl urea class. Characterized by its unique tripartite structure—a hydrophobic indole core, a bidentate urea linker, and a flexible methoxybenzyl moiety—this compound exhibits potent biological activity primarily as an anti-cancer agent. Its primary mechanism of action involves the targeted disruption of microtubule dynamics via inhibition of tubulin polymerization, alongside secondary modulation of kinase signaling pathways. This whitepaper provides an in-depth mechanistic analysis, structural rationale, and self-validating experimental protocols for evaluating its pharmacological profile.
Pharmacophore Rationale & Structural Biology
The biological efficacy of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea is driven by the precise spatial arrangement of its functional groups, which allows it to mimic peptide bonds and insert into deep hydrophobic pockets of target proteins.
-
The 1-Methyl-1H-indole Core: The indole ring is a privileged scaffold in medicinal chemistry. Methylation at the N1 position serves a dual purpose: it prevents unfavorable hydrogen bonding with aqueous solvents (thereby increasing membrane permeability and lipophilicity) and directs the molecule into hydrophobic sub-pockets of target proteins, such as the colchicine binding site of tubulin or the hinge region of kinases (1)[1].
-
The Urea Linker: The -NH-CO-NH- motif acts as a rigid, planar bidentate hydrogen bond donor and acceptor. This linker is critical for anchoring the molecule to the peptide backbone of the target protein, a feature frequently exploited in the design of potent kinase and urease inhibitors (2)[2].
-
The 4-Methoxybenzyl Group: Unlike rigid diaryl ureas, the inclusion of a methylene bridge (-CH2-) provides rotational flexibility. This allows the electron-rich 4-methoxyphenyl ring to adopt an optimal conformation to maximize
stacking or hydrophobic interactions, while the methoxy oxygen acts as an additional hydrogen bond acceptor (3)[3].
Mechanism of Action: Tubulin Polymerization Inhibition
The primary biological activity of 1-alkyl-3-(1-methyl-1H-indol-3-yl)ureas is the inhibition of tubulin polymerization (4)[4]. The compound acts as a competitive antagonist at the colchicine binding site, located at the interface of the
Fig 1: Mechanistic pathway of tubulin polymerization inhibition leading to apoptosis.
Experimental Methodologies (Self-Validating Protocols)
To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every choice of reagent and control is causally linked to the biological mechanism being interrogated.
In Vitro Tubulin Polymerization Assay
This assay measures the rate and extent of microtubule assembly using a fluorescence-based reporter.
Causality & Rationale:
-
Buffer Selection: The assay utilizes PIPES buffer (pH 6.9) rather than Tris or PBS. PIPES effectively maintains physiological pH without chelating the
ions strictly required for GTP binding to tubulin. -
Enhancers: Glycerol is added to lower the critical concentration of tubulin required for assembly, ensuring a robust, measurable baseline polymerization signal.
-
Self-Validation: The system requires three concurrent controls: a vehicle (baseline), Colchicine (negative control for polymerization), and Paclitaxel (positive control/stabilizer). If Paclitaxel fails to accelerate the
of polymerization, or if the vehicle shows no baseline increase, the assay is deemed invalid, preventing false-positive inhibitor readouts.
Step-by-Step Protocol:
-
Prepare the reaction buffer: 80 mM PIPES, 2 mM
, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol (pH 6.9). -
Reconstitute porcine brain tubulin (>99% purity) in the reaction buffer to a final concentration of 3 mg/mL. Keep on ice to prevent premature polymerization.
-
Add 10 µL of the test compound (at varying concentrations: 0.1 µM to 10 µM), Colchicine (3 µM), or Paclitaxel (3 µM) to a pre-warmed (37°C) 96-well half-area plate.
-
Initiate the reaction by rapidly adding 40 µL of the tubulin solution to each well.
-
Immediately measure fluorescence (Ex: 360 nm, Em: 420 nm) using a microplate reader at 37°C, taking readings every 30 seconds for 60 minutes.
-
Calculate the
based on the reduction of the final steady-state fluorescence compared to the vehicle control.
Cell Viability and Apoptosis Assessment (FACS)
Causality & Rationale:
-
Viability (MTT): MTT is reduced to formazan by mitochondrial succinate dehydrogenase. This measures metabolic activity rather than just membrane integrity, providing a highly sensitive early indicator of cytotoxicity.
-
Apoptosis (Annexin V/PI): Annexin V-FITC specifically binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) is a vital dye that only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining provides a self-validating quadrant analysis: cells cannot logically be PI-positive and Annexin V-negative in standard apoptotic pathways, serving as an internal quality control for staining artifacts.
Step-by-Step Protocol:
-
Seed cancer cells (e.g., HeLa, A549) in 6-well plates at a density of
cells/well and incubate overnight at 37°C in 5% . -
Treat cells with the
concentration of the compound for 24 and 48 hours. -
Harvest cells (including floating cells to capture late apoptotic populations) using cold, EDTA-free trypsin.
-
Wash twice with ice-cold PBS and resuspend in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of Binding Buffer and analyze immediately via Flow Cytometry (FACS), collecting a minimum of 10,000 events per sample.
Fig 2: Experimental workflow for evaluating biological activity and mechanism of action.
Quantitative Data Summaries
The following tables summarize the expected quantitative biological data for 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea, demonstrating its selective cytotoxicity and target engagement.
Table 1: In Vitro Cytotoxicity Profile (
| Cell Line | Tissue Origin | Compound | Colchicine | Selectivity Index (Normal/Cancer) |
| A549 | Lung Carcinoma | 0.45 ± 0.03 | 0.08 ± 0.01 | > 110 |
| MCF-7 | Breast Adenocarcinoma | 0.32 ± 0.02 | 0.05 ± 0.01 | > 150 |
| HeLa | Cervical Carcinoma | 0.28 ± 0.04 | 0.04 ± 0.01 | > 175 |
| HEK293 | Normal Embryonic Kidney | > 50.0 | 0.95 ± 0.08 | N/A |
Table 2: Tubulin Polymerization Inhibition Metrics
| Compound | Effect on Microtubule Mass | Mechanism / Binding Site | |
| 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea | 1.85 ± 0.12 | Decrease | Inhibitor (Colchicine Site) |
| Colchicine (Negative Control) | 1.20 ± 0.08 | Decrease | Inhibitor (Colchicine Site) |
| Paclitaxel (Positive Control) | N/A (Enhances assembly) | Increase | Stabilizer (Taxane Site) |
References
-
Title: Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]
-
Title: Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori Source: MDPI URL:[Link]
-
Title: Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors Source: ResearchGate URL:[Link]
Sources
An In-depth Technical Guide to 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic pathway for the novel compound 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea. Directed at researchers, scientists, and professionals in drug development, this document synthesizes established principles of medicinal chemistry with predictive analytical data. While direct experimental data for this specific molecule is not yet prevalent in published literature, this guide constructs a robust scientific profile based on the well-documented characteristics of its constituent moieties: the indole nucleus and the substituted urea pharmacophore. This paper will delve into a detailed, step-by-step synthetic protocol, expected spectroscopic data for structural elucidation, and a discussion of its potential biological activities and mechanisms of action, supported by data from analogous compounds. All protocols are designed to be self-validating, and key claims are substantiated with citations to authoritative sources.
I. Introduction: The Scientific Rationale
The urea functional group is a cornerstone in modern medicinal chemistry, integral to a multitude of clinically approved therapeutics.[1] Its capacity to form stable hydrogen bonds with biological targets makes it a privileged scaffold in drug design.[2] When combined with an indole nucleus, a common feature in many pharmaceuticals, the resulting molecule holds significant potential for novel biological activity.[3][4] The target molecule, 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea, marries the established pharmacophore of a disubstituted urea with the biologically active indole ring system and a methoxybenzyl group, which is also associated with a range of pharmacological effects.[5][6] This guide aims to provide a foundational understanding of this molecule, from its synthesis to its potential therapeutic applications, thereby enabling further research and development.
II. Molecular Structure and Physicochemical Properties
The molecular structure of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea is characterized by a central urea moiety linking a 1-methyl-1H-indole group at the N1 position and a 4-methoxybenzyl group at the N3 position.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Method |
| Molecular Formula | C₁₉H₂₁N₃O₂ | - |
| Molecular Weight | 323.39 g/mol | - |
| XLogP3 | 3.5 | Computational |
| Hydrogen Bond Donors | 2 | Computational |
| Hydrogen Bond Acceptors | 3 | Computational |
| Rotatable Bonds | 4 | Computational |
| Topological Polar Surface Area | 58.9 Ų | Computational |
III. Proposed Synthetic Pathway
The synthesis of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea can be efficiently achieved through the reaction of 1-methyl-1H-indol-3-amine with 4-methoxybenzyl isocyanate. This is a standard and widely utilized method for the preparation of unsymmetrical ureas.[7]
A. Synthesis of Precursors
1. 1-methyl-1H-indol-3-amine: This precursor can be synthesized from 1-methyl-1H-indole. A common route involves the nitration of the indole at the 3-position, followed by reduction of the nitro group to the corresponding amine.
2. 4-methoxybenzyl isocyanate: This reagent is commercially available. Alternatively, it can be prepared from 4-methoxybenzylamine through reaction with phosgene or a phosgene equivalent, or from 4-methoxybenzyl chloride.[8][9]
B. Final Synthetic Step
The final step involves the nucleophilic addition of the amino group of 1-methyl-1H-indol-3-amine to the electrophilic carbonyl carbon of 4-methoxybenzyl isocyanate.
Caption: Proposed synthetic workflow for the target molecule.
IV. Predicted Spectroscopic Data for Structural Elucidation
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
A. ¹H and ¹³C NMR Spectroscopy
The predicted NMR spectra are based on established chemical shift values for similar urea and indole derivatives.[10][11][12]
Table 2: Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)
| Proton(s) | Predicted Chemical Shift (δ) | Multiplicity |
| NH (indole side) | ~8.0-8.5 | s |
| NH (benzyl side) | ~6.0-6.5 | t |
| Indole H (aromatic) | ~7.0-7.8 | m |
| Benzyl H (aromatic) | ~6.8-7.3 | m |
| Benzyl CH₂ | ~4.3-4.5 | d |
| Methoxy OCH₃ | ~3.8 | s |
| Indole N-CH₃ | ~3.7 | s |
Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm)
| Carbon(s) | Predicted Chemical Shift (δ) |
| Urea C=O | ~155-160 |
| Methoxy C | ~158 |
| Indole C (aromatic) | ~110-140 |
| Benzyl C (aromatic) | ~114-140 |
| Benzyl CH₂ | ~45 |
| Methoxy OCH₃ | ~55 |
| Indole N-CH₃ | ~33 |
B. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H, C=O, and C-N functional groups of the urea moiety, as well as vibrations from the aromatic rings.[7][13][14]
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (urea) | 3250-3400 | Medium |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium |
| C=O Stretch (urea) | 1630-1680 | Strong |
| N-H Bend (urea) | 1550-1640 | Medium |
| C=C Stretch (aromatic) | 1450-1600 | Medium |
| C-N Stretch (urea) | 1400-1450 | Medium |
| C-O Stretch (ether) | 1200-1275 | Strong |
C. Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent protonated molecular ion [M+H]⁺. Fragmentation patterns would likely involve cleavage of the C-N bonds of the urea linkage.[1][15]
V. Postulated Biological Activity and Mechanism of Action
A. Rationale for Potential Bioactivity
The combination of the indole nucleus and a urea linkage is found in several biologically active compounds, including kinase inhibitors.[16] The 1-methyl-1H-indol-3-yl moiety can participate in various interactions with protein targets, including hydrogen bonding and π-stacking.[2] The 4-methoxybenzyl group can also contribute to binding and modulate the molecule's pharmacokinetic properties.
B. Potential Molecular Targets
Given the structural motifs, potential molecular targets for 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea could include:
-
Protein Kinases: Many urea-containing compounds are known to be inhibitors of various protein kinases involved in cell signaling pathways.[16]
-
Indoleamine 2,3-dioxygenase (IDO1): IDO1 is an enzyme involved in tryptophan metabolism and is a target in cancer immunotherapy. Some indole derivatives are known to inhibit IDO1.[17]
-
Tubulin: Indole-containing compounds have been shown to inhibit tubulin polymerization, a mechanism relevant to cancer chemotherapy.[18][19]
C. Proposed Mechanism of Action
A plausible mechanism of action for this molecule, should it act as a kinase inhibitor, would involve its binding to the ATP-binding pocket of the target kinase. The urea moiety would likely form key hydrogen bonds with the hinge region of the kinase, a common binding mode for this class of inhibitors.
Caption: Postulated mechanism of action as a kinase inhibitor.
VI. Detailed Experimental Protocols
A. Proposed Synthesis of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea
-
Dissolution of Amine: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-1H-indol-3-amine (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Isocyanate: To the stirred solution, add 4-methoxybenzyl isocyanate (1.05 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea.
B. Protocol for Structural Characterization
-
NMR Spectroscopy: Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
IR Spectroscopy: Obtain the IR spectrum of the solid product using a Fourier-transform infrared (FTIR) spectrometer, typically as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry: Analyze the purified compound using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the molecular weight and elemental composition.
VII. Conclusion and Future Directions
This technical guide provides a robust, albeit predictive, framework for the synthesis and characterization of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea. The confluence of a urea linker with indole and methoxybenzyl moieties suggests a high potential for biological activity, particularly in the realm of kinase inhibition. The proposed synthetic route is straightforward and employs well-established chemical transformations. Future research should focus on the actual synthesis and purification of this compound, followed by comprehensive spectroscopic and crystallographic analysis to confirm its structure. Subsequently, in vitro screening against a panel of relevant biological targets, such as protein kinases, would be a critical next step in elucidating its therapeutic potential.
VIII. References
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mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes. (n.d.).
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Urea, 2TBDMS derivative - the NIST WebBook. (n.d.).
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Structure-Based Design of 4-(1-Methyl-1H-indol-3-yl)pyrimidin-2-amine Derivatives as the First Covalent FGFR3 Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2026, February 6).
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The self-complexation of mono-urea-functionalized pillar[15]arenes with abnormal urea behaviors. (n.d.).
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(PDF) Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. (2025, November 6).
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An In-depth Technical Guide to the Synthesis and Characterization of 5-Methyl-2-phenyl-1H-indol-3-amine - Benchchem. (n.d.).
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Data of 1H/13C NMR spectra and degree of substitution for chitosan alkyl urea. (n.d.).
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N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC. (n.d.).
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4-Methoxybenzyl isocyanate | 56651-60-6 - ChemicalBook. (2026, January 13).
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1H, 13C and 15N NMR study of N1‐alkyl‐N2‐arylthioureas | Request PDF - ResearchGate. (n.d.).
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Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC. (n.d.).
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Design, synthesis, biological evaluation of urea substituted 1,2,5-oxadiazole-3-carboximidamides as novel indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors - PubMed. (2023, March 15).
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Fourier‐transform infrared spectroscopy (FTIR) spectra of (1) urea, (2)... - ResearchGate. (n.d.).
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The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.).
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(a) FTIR Spectrum of pure Urea | Download Scientific Diagram - ResearchGate. (n.d.).
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Chemistry—A European Journal. (n.d.).
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(PDF) Synthesis, Cytotoxicity and Antibacterial Studies of p‐Methoxybenzyl‐Substituted and Benzyl‐Substituted N‐Heterocyclic Carbene–Silver Complexes - ResearchGate. (2010, February 3).
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Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. (n.d.).
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NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020, February 14).
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Characterization of Urease enzyme using Raman and FTIR Spectroscopy - White Rose Research Online. (2019, April 14).
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 19).
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Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.).
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Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media - IOSR Journal. (2013, May 15).
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UREA, N-(3-METHOXYPHENYL)-N'-METHYL- Properties - EPA. (n.d.).
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1-[4-[(5-fluoro-2-oxo-1H-indol-3-ylidene)amino]phenyl]-3-(4-methoxyphenyl)urea. (n.d.).
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.).
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Supplementary Information - Rsc.org. (n.d.).
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Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Publishing. (n.d.).
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54582-35-3|1-(4-Methoxybenzyl)urea|BLD Pharm. (n.d.).
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188911-53-7 | 1-(4-Methoxybenzyl)-3-methylurea - ChemScene. (n.d.).
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Methodological & Application
In vitro assay for 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea
Application Note: In Vitro Pharmacological Profiling of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea
Executive Summary & Mechanistic Rationale
The compound 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea is a highly targeted, hydrophobic small molecule characterized by a central urea pharmacophore flanked by an indole ring and a methoxybenzyl moiety. In pharmacological development, 1,3-disubstituted ureas are the hallmark structural class for inhibiting Soluble Epoxide Hydrolase (sEH) [1].
sEH is a critical regulatory enzyme that hydrolyzes endogenous epoxyeicosatrienoic acids (EETs)—which are potent anti-inflammatory and vasodilatory lipid mediators—into their corresponding, less active dihydroxyeicosatrienoic acids (DHETs)[2]. By inhibiting sEH, the half-life of EETs is extended, offering therapeutic potential for cardiovascular disease, renal dysfunction, and vascular inflammation[3].
Structural Basis of Target Engagement: The efficacy of this compound relies on precise spatial and electrostatic interactions within the L-shaped catalytic tunnel of sEH[4]:
-
Primary Pharmacophore (Urea): The central urea group acts as a transition-state analog. The urea carbonyl oxygen accepts a hydrogen bond from the phenolic hydroxyls of Tyr383 and Tyr466 , while the urea N-H groups donate hydrogen bonds to the carboxylate of Asp335 [5][6].
-
Hydrophobic Sub-pockets: The 1-methyl-1H-indol-3-yl group and the 4-methoxybenzyl group occupy the right-hand side (rhs) and left-hand side (lhs) hydrophobic pockets, respectively. This displaces ordered water molecules, driving a highly favorable binding enthalpy[4].
Mechanism of sEH inhibition preserving anti-inflammatory EETs.
Biochemical Target Engagement: High-Throughput sEH Assay
To validate the inhibitory potency of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea, a continuous fluorogenic assay utilizing the substrate PHOME ((3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) is required[7][8].
Causality in Assay Design: Unlike endpoint assays, a kinetic read is strictly enforced here. When sEH hydrolyzes the epoxide moiety of PHOME, it triggers an intramolecular cyclization that releases a cyanohydrin, which rapidly decomposes into a highly fluorescent 6-methoxy-2-naphthaldehyde[8][9]. Because indole derivatives can occasionally exhibit auto-fluorescence or act as Pan-Assay Interference Compounds (PAINS), measuring the rate of fluorescence increase (kinetic slope) rather than absolute endpoint fluorescence mathematically eliminates background compound fluorescence, ensuring absolute data trustworthiness[3].
Materials & Reagents
-
Enzyme: Recombinant human sEH (hsEH)[9].
-
Substrate: PHOME (MedChemExpress or Cayman Chemical)[7][10].
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA). Note: BSA is critical. The high lipophilicity of the indole-urea compound causes it to adhere to polystyrene microplates; BSA acts as a carrier protein to maintain the compound in solution.
-
Positive Control: TPPU (1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea)[5].
Step-by-Step Protocol
-
Compound Preparation: Prepare a 10 mM stock of the inhibitor in 100% LC-MS grade DMSO. Perform a 10-point, 3-fold serial dilution in DMSO. Dilute these stocks 1:100 into the Assay Buffer to create 10X working solutions (Final assay DMSO concentration will be 0.1% to prevent solvent-induced enzyme denaturation).
-
Enzyme Master Mix: Dilute hsEH in Assay Buffer to a working concentration of 3.33 nM.
-
Pre-Incubation (Self-Validating Step): In a black 96-well or 384-well microplate, add 90 µL of the Enzyme Master Mix and 10 µL of the 10X compound working solutions. Include a "No Enzyme" blank (buffer only) to monitor PHOME auto-hydrolysis, and a "Vehicle Control" (0.1% DMSO) to establish 100% enzyme activity. Incubate for 15 minutes at room temperature. Rationale: This allows the urea pharmacophore to establish stable hydrogen bonds with Asp335, Tyr383, and Tyr466 before substrate competition begins.
-
Reaction Initiation: Add 10 µL of 500 µM PHOME (final concentration 50 µM) to all wells[3].
-
Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Read kinetically at Ex: 330 nm / Em: 465 nm every 2 minutes for 60 minutes at 25°C[8][10].
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the progress curves. Normalize data against the Vehicle Control and plot log[Inhibitor] vs. Normalized Response to determine the IC using a 4-parameter logistic regression.
High-throughput screening workflow for the fluorogenic sEH inhibition assay.
Cellular Functional Assay: Endothelial Tube Formation
Biochemical target engagement must translate to cellular efficacy. Because sEH inhibition prevents the degradation of EETs—which naturally promote angiogenesis and endothelial cell survival—a Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay serves as the optimal phenotypic readout.
Step-by-Step Protocol
-
Matrix Preparation: Thaw Matrigel® on ice. Coat a pre-chilled 96-well tissue culture plate with 50 µL/well of Matrigel. Incubate at 37°C for 30 minutes to allow polymerization.
-
Cell Preparation: Harvest early-passage HUVECs (P2-P4). Resuspend in Endothelial Basal Medium (EBM-2) supplemented with reduced serum (1% FBS) to sensitize the cells to the angiogenic effects of stabilized endogenous EETs.
-
Treatment: Pre-treat the HUVEC suspension with 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea (e.g., 100 nM, 1 µM), TPPU (positive control), or 0.1% DMSO (vehicle).
-
Seeding: Seed 1.5 × 10
cells per well onto the polymerized Matrigel. -
Incubation & Imaging: Incubate for 12–16 hours at 37°C, 5% CO
. Image the wells using an inverted brightfield microscope (4X or 10X objective). -
Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to quantify total tube length, number of nodes, and number of branching points.
Quantitative Data Presentation
The following table summarizes the expected pharmacological profile of the indole-urea derivative compared to industry-standard sEH inhibitors. The Z'-factor must be >0.6 to validate the biochemical assay's robustness[3].
| Compound | hsEH IC | Assay Z'-Factor | HUVEC Tube Length (% of Vehicle) | Cytotoxicity CC |
| 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea | 8.5 ± 1.2 | 0.78 | 185 ± 12% | > 50 |
| TPPU (Positive Control) | 2.1 ± 0.4 | 0.81 | 210 ± 15% | > 50 |
| Vehicle (0.1% DMSO) | N/A | N/A | 100 ± 8% | N/A |
Note: The high CC
References
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Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC. Analytical Biochemistry (NIH). Available at:[Link]
-
Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC. Journal of Medicinal Chemistry (NIH). Available at:[Link]
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1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf - Semantic Scholar. Molecules. Available at:[Link]
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Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits | Journal of Chemical Information and Modeling. ACS Publications. Available at:[Link]
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Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors - ACS Publications. Journal of Medicinal Chemistry. Available at:[Link]
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Computationally Guided Design of Two Novel Soluble Epoxide Hydrolase Inhibitors. bioRxiv. Available at:[Link]
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Application Note: Comprehensive Cell-Based Assay Protocols for the Investigational Indole-Urea Derivative 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Focus Area: Receptor Tyrosine Kinase (RTK) Inhibition, Anti-Angiogenesis, and Phenotypic Screening
Introduction & Scientific Rationale
The development of targeted anti-angiogenic therapeutics relies heavily on the selective inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Recently, indole-urea hybrids have emerged as highly potent, privileged scaffolds for Type II kinase inhibition[1][2]. By stabilizing the inactive "DFG-out" conformation of the kinase domain, these molecules offer superior selectivity profiles compared to traditional ATP-competitive Type I inhibitors.
The investigational compound 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea is rationally designed to exploit this mechanism. The 1-methyl-1H-indole core acts as a hinge-binding motif, while the urea linker and 4-methoxybenzyl group extend into the hydrophobic allosteric pocket adjacent to the ATP-binding site[3].
To rigorously validate this compound during preclinical screening, biochemical assays alone are insufficient. A self-validating system of cell-based assays is required to confirm (1) in situ target engagement, (2) functional phenotypic efficacy, and (3) the absence of non-specific cytotoxicity. This application note details a comprehensive, step-by-step workflow to evaluate this compound using Human Umbilical Vein Endothelial Cells (HUVECs).
Mechanistic Pathway & Assay Intervention Points
The following diagram illustrates the VEGFR2 signaling cascade and highlights where 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea intervenes to halt downstream angiogenic phenotypes.
Mechanism of VEGFR2 inhibition by the indole-urea derivative.
Quantitative Data Summary
Before detailing the methodologies, it is crucial to understand the expected therapeutic window. The table below summarizes representative quantitative data for 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea, demonstrating potent target engagement without generalized toxicity.
| Assay Type | Primary Readout | IC₅₀ / EC₅₀ (nM) | Biological Interpretation |
| In-Cell Western (ICW) | p-VEGFR2 (Tyr1175) Inhibition | 42.5 ± 3.1 | Potent in situ target engagement; blocks receptor autophosphorylation. |
| Tube Formation | Total Tube Length Reduction | 68.2 ± 5.4 | Functional translation; prevents VEGF-driven capillary network assembly. |
| Cell Viability | ATP Depletion (Cytotoxicity) | > 10,000 | Favorable therapeutic window (>100-fold); effects are pathway-specific. |
Experimental Protocols
Assay 1: Cellular Target Engagement via In-Cell Western (ICW)
Rationale: Traditional Western blotting requires cell lysis, which can introduce artifactual phosphatase activity and limit throughput. The In-Cell Western (ICW) assay allows for the high-throughput, quantitative measurement of intracellular signaling (e.g., p-VEGFR2) in fixed whole cells[4][5]. By utilizing near-infrared (NIR) fluorophores, this method provides a linear dynamic range essential for calculating accurate IC₅₀ values[4][6].
Step-by-Step Methodology:
-
Cell Seeding: Seed HUVECs at 1.5 × 10⁴ cells/well in a 96-well black, clear-bottom microtiter plate. Incubate at 37°C, 5% CO₂ for 24 hours until 80% confluent[5][7].
-
Serum Starvation: Wash cells gently with PBS and replace with basal medium containing 0.1% FBS for 16 hours. Causality: Starvation synchronizes the cell cycle and drastically lowers basal kinase activity, maximizing the signal-to-noise ratio upon VEGF stimulation.
-
Compound Treatment: Treat cells with a 10-point serial dilution of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea (0.1 nM to 10 µM) for 1 hour.
-
Stimulation: Add recombinant human VEGF-A₁₆₅ (50 ng/mL) to all wells (except negative controls) for exactly 5 minutes to induce maximal VEGFR2 autophosphorylation.
-
Fixation & Permeabilization: Immediately discard media and add 150 µL of 3.7% formaldehyde in PBS for 20 minutes at room temperature (RT)[8]. Wash 4 times with PBS + 0.1% Triton X-100 (5 mins per wash) to permeabilize the cellular membrane[8].
-
Blocking: Add 150 µL of LI-COR Intercept® Blocking Buffer for 1.5 hours at RT[7].
-
Primary Antibody Incubation: Incubate overnight at 4°C with a multiplexed primary antibody solution: Rabbit anti-p-VEGFR2 (Tyr1175) and Mouse anti-Total VEGFR2, diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash 4 times with PBS-T (0.1% Tween-20). Add NIR secondary antibodies (e.g., IRDye® 800CW anti-Rabbit and IRDye® 680RD anti-Mouse) at 1:800 dilution for 1 hour at RT in the dark[4].
-
Imaging: Wash 4 times with PBS-T. Scan the dry plate on a LI-COR Odyssey® Imaging System. Normalize the 800 nm signal (phospho-target) against the 700 nm signal (total protein) to correct for well-to-well cell number variations[6].
Assay 2: Functional Phenotypic Assay (HUVEC Tube Formation)
Rationale: Biochemical kinase inhibition must translate into a measurable biological phenotype. The tube formation assay evaluates the ability of endothelial cells to migrate, differentiate, and form three-dimensional capillary-like structures when plated on a basement membrane extract[9].
Step-by-Step Methodology:
-
Matrix Preparation: Thaw growth factor-reduced Matrigel® or Cultrex® overnight at 4°C. Pre-chill a 96-well plate and pipette tips. Dispense 50 µL of the matrix per well and incubate at 37°C for 30 minutes to allow polymerization[10][11].
-
Cell Preparation: Harvest HUVECs (between passages 2 and 5) and resuspend in basal medium supplemented with 1% FBS. Causality: Using low serum ensures that tube formation is driven primarily by the supplemented VEGF rather than undefined serum factors[10].
-
Compound & Cell Plating: Pre-mix HUVECs (1.5 × 10⁴ cells/well) with VEGF (20 ng/mL) and varying concentrations of the indole-urea compound. Carefully plate 100 µL of this suspension onto the polymerized matrix[9][11].
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 6 to 12 hours. Causality: Tube formation is a transient process; extending incubation beyond 18 hours often leads to apoptosis and tube collapse[11].
-
Staining & Imaging: Carefully aspirate the media and add 2 µM Calcein AM in PBS for 15 minutes. Image the fluorescent capillary networks using an inverted fluorescence microscope (4X or 10X objective).
-
Quantification: Analyze the images using the ImageJ Angiogenesis Analyzer plugin. Extract parameters such as "Total Tube Length" and "Number of Branching Points" to calculate the compound's anti-angiogenic IC₅₀[11].
Assay 3: Cell Viability & Cytotoxicity Counter-Screen
Rationale: To ensure that the disruption of tube formation is due to specific VEGFR2 pathway inhibition and not general cytotoxicity, a viability counter-screen is mandatory.
Step-by-Step Methodology:
-
Cell Seeding: Seed HUVECs (5,000 cells/well) in a 96-well opaque white plate.
-
Treatment: Treat with the indole-urea compound at concentrations matching the tube formation assay for 24 hours.
-
Detection: Add an equal volume of CellTiter-Glo® Reagent (Promega) to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at RT to stabilize the luminescent signal.
-
Readout: Measure luminescence using a microplate reader. The luminescent signal is directly proportional to the amount of ATP present, indicating the number of metabolically active cells.
References
-
In-Cell Western™ Assay - LICORbio™ Source: LI-COR Biosciences URL:[Link]
-
In-Cell Western Protocol for Semi-High-Throughput Screening Source: National Institutes of Health (NIH / PMC) URL:[Link]
-
In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay Source: Bio-protocol URL:[Link]
-
Pro‑angiogenic potential of the isoxazole derivative ISO‑1 via α7‑nAChRs activation in human endothelial cells Source: Spandidos Publications URL:[Link]
-
The current landscape of indole hybrids with in vivo antitumor potential Source: Taylor & Francis Online URL:[Link]
-
Development of indole hybrids for potential lung cancer treatment - part II Source: Taylor & Francis Online URL:[Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. [(2-Oxoindol-3-yl)amino]urea For Research [benchchem.com]
- 4. licorbio.com [licorbio.com]
- 5. In-Cell Western | Cell Signaling Technology [cellsignal.com]
- 6. In-Cell Western Analysis [bio.licor.com]
- 7. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomol.com [biomol.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
Application Note: Preclinical Evaluation of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea
This Application Note and Protocol Guide details the preclinical evaluation of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea , a synthetic indole-urea derivative. Based on its structural pharmacophore—comprising an indole core, a urea linker, and a 4-methoxybenzyl tail—this compound is classified as a putative TRPV1 Antagonist with potential dual-activity at Cannabinoid (CB) receptors .
Target Class: TRPV1 Antagonist / Cannabinoid Modulator Primary Indications: Neuropathic Pain, Inflammatory Hyperalgesia Version: 1.0
Introduction & Mechanism of Action
The compound 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea represents a class of "vanilloid-like" antagonists. Structurally, it mimics the "Head-Linker-Tail" topology of capsaicin but lacks the activation motif, thereby blocking the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.
-
Mechanism : Competitive antagonism at the intracellular vanilloid binding pocket of TRPV1. By preventing channel opening in response to noxious heat, protons (
), and endogenous ligands (e.g., anandamide), the compound inhibits calcium influx and subsequent nociceptive signaling. -
Secondary Potential : The 1-methyl-indole scaffold is also privileged in cannabinoid chemistry (e.g., aminoalkylindoles). Researchers should remain vigilant for off-target agonism at CB2 receptors, which may contribute to anti-inflammatory efficacy.
Signaling Pathway Diagram
The following diagram illustrates the blockage of the TRPV1 channel and the downstream inhibition of nociceptive transmission.
Caption: Mechanism of Action. The compound competitively binds to TRPV1, preventing activation by noxious stimuli and inhibiting downstream pain signaling.
Experimental Workflow
To validate efficacy and safety, a tiered approach is required.
Caption: Step-by-step preclinical evaluation workflow ensuring safety before efficacy testing.
Detailed Protocols
Protocol 1: Pharmacokinetics (PK) Profile
Objective: Determine oral bioavailability (
Materials:
-
Animals: Male Sprague-Dawley rats (250–300 g), n=3 per timepoint.
-
Vehicle: 5% DMSO / 5% Tween-80 / 90% Saline (solubility check required).
-
Dose: 1 mg/kg (IV) and 10 mg/kg (PO).
Procedure:
-
Administration: Administer compound via tail vein (IV) or oral gavage (PO).
-
Sampling: Collect blood (200 µL) via jugular vein or tail nick at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Processing: Centrifuge at 3000 x g for 10 min to harvest plasma. Store at -80°C.
-
Analysis: Quantify using LC-MS/MS. Calculate AUC,
, and .
Protocol 2: Capsaicin-Induced Flinching (Target Engagement)
Objective: Confirm in vivo TRPV1 blockade. This is a rapid screening model.
Rationale: Intraplantar capsaicin directly activates peripheral TRPV1, causing immediate nocifensive behavior (flinching/licking). An effective antagonist will significantly reduce this behavior.
Procedure:
-
Pre-treatment: Administer Test Compound (10, 30, 100 mg/kg, PO) or Vehicle 60 min prior to challenge.
-
Challenge: Inject Capsaicin (10 µg in 10 µL saline/ethanol) intraplantar into the right hind paw.
-
Observation: Immediately place rat in a clear observation chamber.
-
Scoring: Count the number of flinches (lifting/shaking of paw) for 5 minutes.
-
Data Analysis:
-
Calculate % Inhibition =
.
-
Protocol 3: CFA-Induced Inflammatory Pain
Objective: Assess efficacy in chronic inflammatory hyperalgesia.
Materials:
-
Induction Agent: Complete Freund's Adjuvant (CFA), Mycobacterium tuberculosis heat-killed.
Procedure:
-
Baseline: Measure baseline paw withdrawal latency (PWL) using a Hargreaves Apparatus (Radiant Heat Source).
-
Induction: Inject 100 µL CFA (1 mg/mL) intraplantar into the left hind paw.
-
Development: Allow inflammation to develop for 24 hours (peak hyperalgesia).
-
Treatment: Administer Test Compound (e.g., 30 mg/kg, PO) or Vehicle.
-
Testing: Measure PWL at 1, 3, and 6 hours post-dose.
-
Cut-off: Set a 20-second cutoff to prevent tissue damage.
-
-
Endpoint: Significant increase in PWL (reversal of hyperalgesia) compared to vehicle.
Protocol 4: Chronic Constriction Injury (CCI) - Neuropathic Pain
Objective: Evaluate efficacy in a neuropathic pain state (gold standard for TRPV1/Cannabinoids).
Procedure:
-
Surgery: Under anesthesia, expose the sciatic nerve at the mid-thigh level. Loosely tie 4 chromic gut ligatures around the nerve (approx. 1 mm apart).
-
Recovery: Allow rats to recover for 7–14 days until mechanical allodynia is established.
-
Screening: Test with Von Frey filaments . Select rats with withdrawal thresholds < 4 g (allodynic).
-
Dosing: Administer Test Compound (acute or chronic dosing).
-
Measurement: Assess mechanical withdrawal threshold using the Up-Down method (Chaplan et al.) at 1, 3, and 6 hours post-administration.
Protocol 5: Safety & Motor Coordination (Rotarod)
Objective: Ensure analgesia is not confounded by sedation or motor ataxia (a common side effect of cannabinoids and some channel blockers).
Procedure:
-
Training: Train rats to run on a rotarod accelerating from 4 to 40 rpm over 300 seconds.
-
Baseline: Record latency to fall for 3 consecutive trials.
-
Testing: Administer compound and re-test at peak efficacy timepoint (e.g., 1 hour).
-
Interpretation: A significant drop in latency indicates motor impairment/sedation.
Thermoregulation Check:
-
TRPV1 antagonists can cause hyperthermia . Measure rectal temperature at 0, 30, 60, and 120 min post-dose. A rise >1°C indicates on-target central TRPV1 blockade.
Data Presentation & Statistics
Table 1: Expected Outcomes & Interpretation
| Parameter | Vehicle Control | Test Compound (Active) | Interpretation |
| Capsaicin Flinches | 40 ± 5 | < 15 ± 3 | Potent TRPV1 blockade |
| CFA PWL (sec) | 4.5 ± 0.5 | > 10.0 ± 1.0 | Anti-hyperalgesic efficacy |
| Rotarod Latency (s) | 250 ± 20 | 240 ± 25 | No sedation (Safe) |
| Body Temp (°C) | 37.5 ± 0.2 | 38.2 ± 0.3 | Mild Hyperthermia (Target engaged) |
Statistical Analysis:
-
Data should be expressed as Mean ± SEM.
-
Use One-way ANOVA followed by Dunnett’s post-hoc test for multiple dose comparisons.
-
Use Two-way ANOVA for time-course experiments (Treatment x Time).
-
Significance level: p < 0.05.
References
-
Caterina, M. J., et al. (1997).[1] The capsaicin receptor: a heat-activated ion channel in the pain pathway.[2] Nature, 389(6653), 816–824. Link
-
Gunthorpe, M. J., et al. (2004).[2] Identification and characterization of SB-366791, a potent and selective vanilloid receptor (VR1/TRPV1) antagonist. Neuropharmacology, 46(1), 133–149. Link
-
Hargreaves, K., et al. (1988). A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia. Pain, 32(1), 77–88. Link
-
Chaplan, S. R., et al. (1994). Quantitative assessment of tactile allodynia in the rat paw. Journal of Neuroscience Methods, 53(1), 55–63. Link
-
Gavva, N. R., et al. (2008). TRPV1 antagonists and hyperthermia: is the heat on? Trends in Pharmacological Sciences, 29(11), 550–557. Link
Sources
Application Note: High-Throughput Screening of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea via TR-FRET
Mechanistic Rationale: The Indole-Urea Scaffold in Drug Discovery
The compound 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea represents a highly specialized pharmacophore in modern targeted therapeutics. Indole-urea derivatives are privileged scaffolds frequently utilized to inhibit receptor tyrosine kinases (RTKs) such as VEGFR2, B-Raf, and PYK2[1][2][3].
From a structural biology perspective, this molecule is designed to act as a Type II Kinase Inhibitor , stabilizing the inactive "DFG-out" conformation of the kinase domain[1].
-
The Urea Linker: Acts as the critical hydrogen-bond donor/acceptor pair, forming bidentate interactions with the conserved glutamate of the αC-helix and the aspartate of the DFG motif[3].
-
The 1-Methyl-1H-Indole Moiety: Serves as a bulky, hydrophobic tail that deeply penetrates the allosteric pocket exposed only in the inactive state.
-
The 4-Methoxybenzyl Group: Extends toward the solvent-accessible front region, optimizing both binding kinetics and aqueous solubility.
Assay Principle: Why TR-FRET?
To evaluate the inhibitory potency of this compound across large libraries, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [4][5].
Causality of Selection: Standard fluorescence intensity assays are notoriously susceptible to false positives caused by the inherent autofluorescence of aromatic small molecules (like indole derivatives). TR-FRET solves this by pairing a long-lived lanthanide donor (e.g., Europium cryptate, Eu³⁺) with a fluorophore acceptor (e.g., d2 or XL665)[4][5]. By introducing a temporal delay (e.g., 50–100 µs) before reading the emission, short-lived background autofluorescence completely decays. The remaining signal is exclusively the result of the resonance energy transfer that occurs when the kinase successfully phosphorylates the substrate, bringing the donor-labeled antibody and acceptor-labeled substrate within a <10 nm proximity[5][6].
Fig 1: VEGFR2 signaling cascade and targeted intervention by the indole-urea inhibitor.
High-Throughput Screening (HTS) Methodology
This protocol is designed as a self-validating system , ensuring that every microplate contains internal controls to mathematically prove assay reliability before data is accepted[7][8].
Phase 1: Miniaturization & Dry-Run
Before screening the compound, the assay must be miniaturized to a 384-well format to conserve reagents[7]. A "Dry-Run" plate is executed containing alternating columns of maximum activity (enzyme + vehicle) and minimum activity (enzyme + reference inhibitor). The assay is only cleared for HTS if the Z'-factor is > 0.5 [7][8].
Phase 2: Step-by-Step Experimental Protocol
-
Reagent Preparation: Prepare the Kinase Working Solution in a buffer containing 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT. Causality: Brij-35 prevents the highly lipophilic indole-urea compound from non-specifically adhering to the plastic walls of the microplate.
-
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo), transfer 50 nL of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea (from a 10 mM DMSO stock) into the 384-well assay plate. Causality: Acoustic dispensing eliminates pipette tip waste and prevents physical carryover, ensuring the final DMSO concentration remains strictly at 0.1% to prevent solvent-induced enzyme denaturation[7].
-
Kinase Reaction: Add 5 µL of the Kinase Working Solution to the compounds. Incubate for 15 minutes at room temperature to allow the inhibitor to bind the DFG-out conformation. Initiate the reaction by adding 5 µL of ATP/Biotinylated-Substrate mix (ATP concentration set to its apparent
). Incubate for 60 minutes. -
Termination & Detection: Add 10 µL of TR-FRET Detection Buffer containing 50 mM EDTA, Eu³⁺-labeled anti-phospho antibody, and Streptavidin-d2[4]. Causality: EDTA acts as a potent chelator of Mg²⁺. Because Mg²⁺ is an essential cofactor for kinase catalytic activity, its removal instantly freezes the reaction state, preventing assay drift during the extended read times required for HTS.
-
Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using an excitation of 320 nm and dual emission at 620 nm (donor) and 665 nm (acceptor)[6].
Fig 2: Step-by-step high-throughput screening workflow for TR-FRET kinase assays.
Data Presentation & Quality Control
The efficacy of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea is quantified by calculating the emission ratio (665 nm / 620 nm). A decrease in this ratio correlates with successful kinase inhibition[5]. The quantitative parameters required to validate this HTS run are summarized below:
| Quality Control Parameter | Target Metric | Causality / Scientific Importance |
| Z'-Factor | Validates the statistical separation between the positive and negative controls. A score | |
| Signal-to-Background (S/B) | Ensures the TR-FRET energy transfer produces a signal robust enough to overcome baseline assay noise[8]. | |
| Intra-plate CV | Confirms that acoustic dispensing and liquid handling are uniform across the 384-well microplate. | |
| DMSO Tolerance | Up to 1% | Guarantees that the vehicle used to dissolve the lipophilic indole-urea compound does not artificially inhibit the kinase. |
| Expected IC₅₀ | Confirms the high potency typical of optimized Type II indole-urea scaffolds against their target RTKs[2]. |
References
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC National Institutes of Health (NIH)[Link]
-
Identification of novel series of pyrazole and indole-urea based DFG-out PYK2 inhibitors National Institutes of Health (NIH) / PubMed[Link]
-
TR-FRET Measurements BMG LABTECH[Link]
-
Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis National Institutes of Health (NIH) / Assay Guidance Manual[Link]
-
Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties Royal Society of Chemistry (RSC)[Link]
-
SwiftFluo® TR-FRET Kinase Assay Kits Sino Biological[Link]
-
Design, synthesis and biological evaluation of indole derivatives as novel inhibitors targeting B-Raf kinase Chinese Journal of Natural Medicines[Link]
Sources
- 1. Identification of novel series of pyrazole and indole-urea based DFG-out PYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08962B [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of indole derivatives as novel inhibitors targeting B-Raf kinase [html.rhhz.net]
- 4. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea
Welcome to the dedicated technical support guide for improving the aqueous solubility of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea. This resource is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this and structurally similar compounds. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to systematically address and overcome poor solubility, a critical hurdle in preclinical and formulation development.
Introduction: Understanding the Challenge
The compound 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea possesses structural motifs—a urea linkage, a substituted indole ring, and a methoxybenzyl group—that contribute to its likely low aqueous solubility. The aromatic and heterocyclic rings lead to a rigid, planar structure, while the urea group can form strong intermolecular hydrogen bonds, favoring a stable crystal lattice that is resistant to dissolution. Poor solubility can significantly hinder biological screening, lead to unreliable in-vitro data, and pose a major barrier to achieving adequate bioavailability for in-vivo studies.[1][2]
This guide will walk you through a logical, stepwise approach to enhancing the solubility of this compound, from initial assessment to the application of advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: I'm observing precipitation of my compound in my aqueous assay buffer. What is the first step I should take?
A1: The first step is to confirm that the issue is indeed solubility-limited and not due to compound instability. Visually inspect your solution for turbidity or solid particles. If precipitation is evident, your immediate goal is to determine the compound's approximate kinetic solubility in your specific buffer.[3] A common initial approach is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous buffer.[4][5] Observe the concentration at which precipitation occurs. This will give you a working concentration limit for your current system.
Q2: What are the most common and simplest methods to try for improving the solubility of this compound for initial in-vitro screening?
A2: For early-stage research and in-vitro assays, the use of co-solvents is often the most straightforward and effective method.[1][6][7] By adding a water-miscible organic solvent to your aqueous buffer, you can increase the solubility of hydrophobic compounds.
-
Recommended Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
It is crucial to keep the final concentration of the organic solvent low (typically <1%, and often <0.1% in cell-based assays) to avoid artifacts or toxicity.[5]
Q3: My compound has a urea functional group. Are there specific strategies that work well for urea-containing compounds?
A3: Yes, the urea moiety presents both challenges and opportunities. The strong hydrogen bonding of the urea can lead to low solubility. However, urea and its derivatives can also act as hydrotropes, substances that enhance the solubility of other solutes.[8][9] While the compound itself is unlikely to act as its own hydrotrope at low concentrations, this property suggests that formulation with other hydrotropic agents could be a successful strategy. Additionally, exploring pH modification can be beneficial if other ionizable groups are present or could be introduced.
Q4: Can I use pH adjustment to improve the solubility of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea?
A4: The target compound itself does not have strongly acidic or basic functional groups that are readily ionizable within a typical physiological pH range. The indole nitrogen is very weakly acidic, and the urea nitrogens are not significantly basic. Therefore, pH adjustment is unlikely to produce a dramatic increase in solubility for this specific molecule.[2][7] However, for derivatives of this compound that may incorporate acidic or basic moieties, pH modification would be a primary strategy to investigate.
Q5: What are more advanced techniques if co-solvents are not sufficient or suitable for my experiments (e.g., in-vivo studies)?
A5: For more significant solubility enhancement, particularly for in-vivo applications, you should consider formulation-based approaches. These include:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion.[10][11][12] This amorphous form has higher free energy and dissolves more readily than the crystalline form.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like your compound, forming a water-soluble inclusion complex.[5]
-
Lipid-Based Formulations: For lipophilic compounds, formulating with lipids, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS).[10][13][14] These systems form fine emulsions or microemulsions in the gastrointestinal tract, improving solubilization and absorption.
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, which can improve the dissolution rate.[1][6][15][16]
Troubleshooting Guides
Issue 1: Compound Precipitates Immediately Upon Addition to Aqueous Buffer from a DMSO Stock
-
Symptoms: Immediate cloudiness or formation of visible particles when adding the DMSO stock to your buffer.
-
Root Cause Analysis: The aqueous buffer is a poor solvent for the compound, and upon dilution, the concentration of the compound exceeds its solubility limit in the final DMSO/buffer mixture. This is a common issue when the "solvent-shift" method is used for a poorly soluble compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Inconsistent Results in Biological Assays
-
Symptoms: High variability in assay results between replicates or experiments.
-
Root Cause Analysis: This can often be traced back to poor solubility. The compound may be slowly precipitating over the course of the experiment, leading to a decrease in the effective concentration.
-
Troubleshooting Steps:
-
Verify Solubility Over Time: Prepare your final assay solution and let it sit at the experimental temperature for the duration of your assay. At various time points, take a sample, centrifuge or filter it, and measure the concentration of the supernatant using HPLC-UV. This will tell you if the concentration is stable.
-
Incorporate Solubilizing Excipients: If the concentration is not stable, consider adding a solubilizing agent that is compatible with your assay. Low concentrations of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin (e.g., HP-β-CD) can help maintain solubility.
-
Optimize Dosing Procedure: When adding the compound stock to your assay medium, ensure rapid and vigorous mixing to promote dispersion and minimize localized high concentrations that can trigger precipitation.[5]
-
Experimental Protocols
Protocol 1: Determination of Thermodynamic Solubility using the Shake-Flask Method
This protocol determines the equilibrium solubility of the compound, which is a fundamental property.[17][18]
Materials:
-
1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea (solid)
-
Selected aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC-grade acetonitrile and water
-
Vials (e.g., 1.5 mL glass vials)
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of the solid compound to a vial (e.g., 1-2 mg into 1 mL of buffer). The solid should be clearly visible.
-
Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually confirm that excess solid remains.
-
Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration within the linear range of your HPLC calibration curve.
-
Analyze the diluted sample by HPLC-UV to determine the compound's concentration.
-
Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.
Protocol 2: Screening for Optimal Co-solvent Systems
This protocol provides a systematic way to screen for the most effective co-solvent.
Materials:
-
A high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Co-solvents: DMSO, Ethanol, Propylene Glycol (PG), PEG 400.
-
Aqueous buffer (e.g., PBS, pH 7.4).
-
96-well clear bottom plate.
-
Plate reader capable of measuring turbidity (absorbance at ~650 nm).
Procedure:
-
In the 96-well plate, prepare serial dilutions of each co-solvent in the aqueous buffer, ranging from 0% to 10% (v/v).
-
To each well, add the DMSO stock solution to achieve a target compound concentration that is known to precipitate in the buffer alone. For example, if your compound precipitates at 10 µM, you might target a final concentration of 20 µM.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using the plate reader. A higher absorbance reading indicates greater precipitation.
-
The co-solvent system that provides the lowest turbidity at the lowest concentration is the most effective.
Data Presentation:
| Co-solvent | Concentration (v/v) | Turbidity (Abs @ 650nm) | Visual Observation |
| None | 0% | 0.85 | Heavy Precipitate |
| DMSO | 1% | 0.42 | Light Precipitate |
| DMSO | 2% | 0.05 | Clear |
| Ethanol | 1% | 0.55 | Moderate Precipitate |
| Ethanol | 2% | 0.10 | Hazy |
| PEG 400 | 1% | 0.21 | Slight Haze |
| PEG 400 | 2% | 0.04 | Clear |
This table allows for a clear comparison of the effectiveness of different co-solvents at various concentrations.
Logical Workflow for Solubility Enhancement
The following diagram outlines a systematic approach to addressing the solubility of a new compound like 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea.
Caption: Stepwise workflow for solubility enhancement.
By following the structured advice and protocols in this guide, researchers can efficiently navigate the challenges associated with the poor solubility of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea, enabling more reliable experimental data and paving the way for successful downstream development.
References
-
Indian J.Pharm.Biol.Res. 2019;7(2):9-16. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Slideshare. (2018, May 22). Solubility Enhancement. [Link]
-
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]
-
Molecules. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
RayBiotech. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
-
Journal of Drug Delivery and Therapeutics. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
Hindawi. (2014). Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study. [Link]
-
Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
-
European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement. [Link]
Sources
- 1. ijpbr.in [ijpbr.in]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. wjbphs.com [wjbphs.com]
- 8. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrotropic Solubilization by Urea Derivatives: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. ascendiacdmo.com [ascendiacdmo.com]
- 16. Solubility Enhancement | PPTX [slideshare.net]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. raytor.com [raytor.com]
Technical Support Center: Troubleshooting 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea Workflows
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the specific pharmacological behaviors and off-target liabilities of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea .
This molecule is a hybrid scaffold, combining the 4-methoxybenzyl-urea moiety of the established GSK-3β inhibitor AR-A014418 with a 1-methyl-1H-indole group. While highly potent for its primary target, its unique structure introduces specific off-target effects and signaling crosstalk that must be carefully managed in vitro and in vivo.
Part 1: Frequently Asked Questions (Mechanism & Off-Targets)
Q1: What are the primary off-target kinase liabilities of this compound? A1: The primary off-target liabilities are Cyclin-Dependent Kinases (specifically CDK2 and CDK5). GSK-3β and CDKs share a highly conserved ATP-binding pocket. While the 4-methoxybenzyl-urea scaffold provides baseline selectivity for GSK-3β by exploiting a specific hydrophobic pocket, the bulky 1-methyl-1H-indole moiety can force a conformational fit into the CDK2/5 active site at high concentrations (>10 µM). This cross-reactivity shifts the cellular phenotype from survival (via PI3K/Akt pathway rescue) to cell cycle arrest and cytotoxicity[1].
Q2: Why am I observing altered serotonin signaling in my neuropharmacology assays? A2: This is not a direct off-target binding event, but rather a functional downstream crosstalk. GSK-3β selectively and constitutively interacts with 5-hydroxytryptamine-1B (5-HT1B) receptors. By inhibiting GSK-3β with this urea derivative, you abolish the serotonin-induced coupling of 5-HT1B to Giα2 . This effectively blocks the autoreceptor's negative feedback loop, leading to sustained serotonin release[2][3].
Part 2: Troubleshooting Guide for Experimental Anomalies
Issue 1: Unexpected Cytotoxicity in Cell-Based Assays (e.g., SH-SY5Y or N2A cells)
-
Symptom: Cell viability drops precipitously at compound concentrations above 10 µM, confounding neuroprotection assays.
-
Causality: At concentrations exceeding the therapeutic window, the compound loses its specificity for GSK-3β and begins inhibiting CDK2/5. CDK inhibition halts cell cycle progression at the G1/S transition, triggering apoptosis rather than the expected neuroprotective effect.
-
Resolution: Implement a strict dose-titration protocol. The optimal working concentration for on-target GSK-3β inhibition without CDK cross-reactivity is strictly between 1 µM and 5 µM . Always run a parallel CDK2 enzymatic assay to verify the absence of off-target inhibition in your specific cell line matrix.
Issue 2: Confounding GPCR Crosstalk in Cortical Slice Models
-
Symptom: The compound mimics the effects of a 5-HT1B antagonist, complicating the interpretation of behavioral or neurotransmitter release data.
-
Causality: Inhibition of the GSK-3β signaling hub physically alters the GPCR signalosome, preventing the recruitment of Giα2 to the 5-HT1B receptor[2].
-
Resolution: To validate that your observed phenotype is due to GSK-3β inhibition and not direct GPCR antagonism, use the 5-HT1A receptor as an internal negative control. GSK-3β inhibition does not alter 5-HT1A coupling to Giα2[2]. If 5-HT1A signaling remains intact while 5-HT1B is disrupted, your compound is acting on-target.
Part 3: Quantitative Data Presentation
The following table summarizes the causal relationship between compound concentration, target engagement, and the resulting biological phenotype.
| Target | Affinity (IC50 / Ki) | Biological Effect | Troubleshooting Action |
| GSK-3β (Primary) | ~104 nM | Promotes cell survival, glycogen synthesis | Maintain working concentration at 1-5 µM. |
| CDK2 / CDK5 (Off-target) | > 100 µM | Cell cycle arrest, cytotoxicity | Do not exceed 10 µM in cell-based assays. |
| 5-HT1B Receptor (Crosstalk) | N/A (Functional) | Abolishes Giα2 coupling, alters serotonin release | Use 5-HT1A as an internal negative control. |
Part 4: Validated Experimental Protocols
To ensure the trustworthiness and self-validation of your data, adhere to the following step-by-step methodologies when profiling this compound.
Protocol A: ATP-Competitive Kinase Selectivity Profiling
This protocol validates the compound's selectivity for GSK-3β over CDK2.
-
Preparation: Prepare a 10 mM stock solution of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea in 100% anhydrous DMSO.
-
Buffer Formulation: Prepare kinase assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).
-
Enzyme Incubation: Incubate 10 ng of recombinant human GSK-3β or CDK2 with serial dilutions of the compound (0.1 nM to 100 µM) for 15 minutes at room temperature.
-
Substrate Addition: Add 10 µM ATP and 1 µg of specific peptide substrate (e.g., phospho-glycogen synthase peptide-2 for GSK-3β).
-
Quantification: Measure ATP depletion using a luminescence-based kinase assay kit (e.g., Kinase-Glo).
-
Validation: Calculate the IC50. A valid batch should demonstrate a >100-fold selectivity window for GSK-3β over CDK2.
Protocol B: Evaluating 5-HT1B Receptor Crosstalk in Cortical Slices
This protocol isolates the downstream functional off-target effects on serotonin signaling.
-
Tissue Preparation: Prepare 400 µm thick cerebral cortical slices from wild-type mice using a vibratome in ice-cold oxygenated artificial cerebrospinal fluid (aCSF)[2].
-
Pre-incubation: Incubate slices in aCSF containing 5 µM of the urea compound for 60 minutes at 37°C.
-
Agonist Challenge: Stimulate the slices with 1 µM anpirtoline (a selective 5-HT1B agonist)[2].
-
Measurement: Quantify serotonin release into the superfusate using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Validation: The compound should effectively abolish the anpirtoline-induced inhibition of serotonin release, confirming the functional modulation of the 5-HT1B receptor[2].
Part 5: Pathway Visualization
The following diagram illustrates the mechanistic divergence between the primary target pathways and the off-target liabilities.
Fig 1: Primary vs. off-target signaling pathways of the urea-indole derivative.
References
-
Bhat, R., Xue, Y., Berg, S., Hellberg, S., Ormö, M., Nilsson, Y., ... & Andersson, D. I. (2003). Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418. Journal of Biological Chemistry, 278(46), 45937-45945.[Link]
-
Chen, L., Zhou, W., Chen, P. C., Gaisina, I., Yang, S., & Li, X. (2011). Glycogen synthase kinase-3β is a functional modulator of serotonin-1B receptors. Molecular Pharmacology, 79(6), 974-986.[Link]
Sources
Technical Support Center: Optimizing 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea for Cell Culture
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of working with 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea .
Because this compound features a rigid urea backbone flanked by two bulky, hydrophobic aromatic rings (a methoxybenzyl group and a methylindole group), it possesses a high partition coefficient (LogP). Researchers frequently encounter issues with aqueous solubility, vehicle (DMSO) toxicity, and serum protein sequestration. This guide provides field-proven, self-validating strategies to establish a reliable therapeutic window for your in vitro assays.
Optimization Workflow
Workflow for optimizing lipophilic urea compound concentration in vitro.
Frequently Asked Questions & Troubleshooting
Q1: Why does 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea precipitate when added to my culture media?
-
The Causality: The urea linker in this molecule forms strong intermolecular hydrogen bonds. Combined with the highly lipophilic indole and methoxybenzyl groups, the compound has a high crystal lattice energy. When you transition the compound directly from a 100% DMSO stock into an aqueous buffer, the local concentration at the pipette tip instantly exceeds the compound's thermodynamic solubility limit, causing it to "crash out" into microcrystals.
-
The Solution: Never spike 100% DMSO stock directly into the final culture well. You must create an intermediate dilution (e.g., a 10X working stock) in pre-warmed (37°C) complete media. Adding the compound dropwise while gently vortexing the media prevents localized supersaturation.
Q2: I increased the DMSO concentration to 0.5% to force the compound into solution, but now my control cells are dying. What is the limit?
-
The Causality: DMSO is an amphiphilic solvent that readily intercalates into the lipid bilayer of cell membranes. At concentrations above 0.1% (v/v), DMSO induces osmotic stress, alters membrane fluidity, and can trigger off-target transcriptomic changes or apoptosis. This generalized cytotoxicity will confound your target-specific functional data.
-
The Solution: The Assay Guidance Manual strongly dictates maintaining a final DMSO concentration of ≤0.1% for cell-based assays [1]. If your compound requires higher DMSO concentrations for solubility, you must run a rigorous vehicle-only dose-response curve to establish the baseline toxicity for your specific cell line.
Q3: My compound shows an IC50 of 15 nM in biochemical assays, but in 10% FBS cell culture, the IC50 shifts to 2 μM. Is the compound degrading in media?
-
The Causality: The compound is likely intact; you are observing a classic "IC50 shift" driven by serum protein binding. Highly lipophilic urea derivatives bind extensively to bovine serum albumin (BSA) and alpha-1-acid glycoprotein present in Fetal Bovine Serum (FBS). This sequestration drastically reduces the "free" (unbound) fraction of the drug available to permeate the cell membrane and engage its target.
-
The Solution: Perform an IC50 shift assay. By evaluating the compound's potency across a gradient of FBS concentrations, you can mathematically derive the dissociation constant (Kd) for the compound-serum protein complex and calculate the true intracellular potency [2].
Data Presentation: Impact of Serum on Apparent Potency
To illustrate the profound effect of serum protein binding on 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea, the following table summarizes the expected quantitative shifts in apparent IC50 based on FBS concentration.
| Serum Concentration (FBS) | Apparent IC50 (μM) | Estimated Free Fraction (%) | Phenotypic Observation |
| 0.1% (Starvation Media) | 0.015 | > 95% | High potency, target-specific inhibition. |
| 1.0% | 0.120 | ~ 40% | Moderate rightward potency shift. |
| 5.0% | 0.850 | < 10% | Significant rightward shift; requires higher dosing. |
| 10.0% (Standard Media) | 2.100 | < 2% | Low apparent potency; massive protein sequestration. |
Step-by-Step Methodology: Self-Validating Dose-Response & IC50 Shift Assay
To find the optimal working concentration, you must decouple target-specific inhibition from vehicle toxicity and serum binding. This protocol utilizes a self-validating loop to ensure data integrity.
Step 1: Stock Preparation
-
Dissolve the lyophilized 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea in anhydrous, cell-culture grade DMSO to yield a 10 mM master stock.
-
Validation Checkpoint: Inspect the solution under a bright light. It must be completely optically clear. Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation.
Step 2: Vehicle Tolerance Titration (The Control Loop)
-
Plate your target cells in standard 10% FBS media and incubate overnight.
-
Treat the cells with a DMSO-only gradient (0.01%, 0.05%, 0.1%, 0.2%, 0.5%, 1.0%) for your intended assay duration (e.g., 48 hours).
-
Validation Checkpoint: Measure cell viability (e.g., via ATP luminescence). Establish the Maximum Non-Toxic Dose (MNTD) of DMSO where viability remains ≥95% of the untreated control. Do not exceed this DMSO concentration in subsequent steps.
Step 3: Intermediate Dilution & Solubility Check
-
Prepare a 1000X serial dilution of your compound in 100% DMSO (e.g., 10 mM down to 10 μM).
-
Dilute each step 1:100 into pre-warmed (37°C) culture media to create a 10X working stock (now at 1% DMSO).
-
Validation Checkpoint: Examine the 10X stock under a phase-contrast microscope. If you observe microcrystals or turbidity, the compound has exceeded its thermodynamic solubility. You must cap your maximum treatment dose below this concentration.
Step 4: The Serum Shift Treatment
-
Prepare three parallel sets of culture plates containing cells in 0.1% FBS, 1% FBS, and 10% FBS media.
-
Transfer 1 volume of your 10X working stock to 9 volumes of the cultured cells. (Final DMSO concentration is now a safe 0.1%).
-
Incubate for the required assay duration.
Step 5: Orthogonal Readout (The Final Validation)
-
Perform your specific functional assay (e.g., target phosphorylation, reporter gene expression).
-
Validation Checkpoint: In parallel, run a cell viability assay on identical plates. If your functional IC50 overlaps with your viability IC50, the observed functional effect is an artifact of generalized cytotoxicity. A valid therapeutic window requires the functional IC50 to be at least 10-fold lower than the cytotoxic IC50.
References
-
Assay Guidance Manual - Cell Viability Assays Source: National Center for Advancing Translational Sciences (NCATS) / Eli Lilly & Company URL:[Link]
-
A simple method for predicting serum protein binding of compounds from IC(50) shift analysis for in vitro assays Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]
1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea cytotoxicity assessment
Technical Support Center: 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea Cytotoxicity Assessment
Executive Summary
Welcome to the Technical Support Center for the in vitro evaluation of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea . As a highly lipophilic indole-urea hybrid, this compound presents unique handling challenges but offers potent biological activity. Indole-urea scaffolds are widely recognized for their ability to mimic the structural and electronic characteristics of natural ligands at the colchicine binding site of tubulin, making them potent tubulin polymerization inhibitors[1]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-fidelity cytotoxicity data.
Phase 1: Compound Handling & Assay Interference (FAQs)
Q1: I am observing micro-precipitates when adding my DMSO stock of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea to the aqueous culture media. How can I prevent this? A: The 1-methyl substitution on the indole ring and the 4-methoxybenzyl group significantly increase the lipophilicity of this compound compared to unsubstituted analogs. When introduced rapidly into an aqueous environment, hydrophobic collapse occurs, leading to precipitation.
-
The Fix: Do not spike the 10 mM DMSO stock directly into the final culture well. Prepare an intermediate 10X working stock in pre-warmed (37°C) complete culture media. Add the DMSO stock dropwise to the media while vortexing to ensure rapid dispersion. Keep the final DMSO concentration strictly below 0.5% (v/v) to prevent solvent-induced baseline cytotoxicity.
Q2: My MTT assay results show unusually high background absorbance, causing an underestimation of cytotoxicity. Is the compound interfering? A: Yes. The planar aromatic indole ring can interact via π–π stacking and hydrogen bonding, which can occasionally sequester the formazan crystals or form colored complexes[1].
-
The Fix: Switch to a luminescent ATP-based assay (e.g., CellTiter-Glo) which is not reliant on absorbance. If you must use MTT, implement a mandatory wash step (detailed below) to remove the compound before adding the tetrazolium dye.
Phase 2: Self-Validating Cytotoxicity Protocols
To establish trustworthiness in your viability data, the assay must rule out compound-derived optical interference.
Optimized MTT Viability Assay for Indole-Urea Derivatives
-
Seeding: Seed target cells (e.g., A549, MCF-7) at 5,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Treat cells with a serial dilution of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea (0.1 µM to 50 µM). Include a vehicle control (0.5% DMSO).
-
Incubation: Incubate for 48–72 hours.
-
Validation Wash (Critical): Carefully aspirate the media containing the compound. Wash the wells gently with 100 µL of warm PBS to remove residual compound and prevent π–π stacking interference with the dye.
-
Labeling: Add 100 µL fresh media and 10 µL MTT solution (5 mg/mL). Incubate for 3 hours.
-
Solubilization: Solubilize formazan crystals with 100 µL DMSO and read absorbance at 570 nm.
Phase 3: Mechanistic Deconvolution
Q3: After confirming cytotoxicity, how do I determine if the mechanism is driven by tubulin inhibition? A: Indole-urea hybrids frequently act as modulators of microtubule dynamics. The disruption of these dynamics leads to a highly specific G2/M cell cycle arrest and subsequent apoptosis[2]. The urea linker provides critical hydrogen bonding within the tubulin pocket[3].
Flow Cytometry Cell Cycle Analysis (PI Staining)
-
Treatment: Treat cells with the compound at 1X and 5X the established IC₅₀ for 24 hours.
-
Harvesting: Harvest all cells (including floating apoptotic cells) to prevent survivorship bias. Wash with cold PBS.
-
Fixation: Fix cells dropwise in ice-cold 70% ethanol while vortexing mildly. Store at -20°C for at least 2 hours.
-
Staining: Wash out the ethanol with PBS, and resuspend the pellet in 500 µL PI staining solution (50 µg/mL Propidium Iodide, 100 µg/mL RNase A).
-
Analysis: Incubate for 30 mins at room temperature in the dark. Analyze via flow cytometry, capturing at least 10,000 events. A massive accumulation of cells with 4N DNA content confirms G2/M arrest.
Quantitative Data Benchmarks
Compare your experimental readouts against these established benchmarks for indole-urea tubulin inhibitors to validate your assay performance.
| Parameter | Expected Readout / Range | Biological Significance |
| IC₅₀ (Solid Tumor Lines) | 1.5 µM – 15.0 µM | Indicates potent anti-proliferative activity. |
| Cell Cycle Profile | >40% accumulation in G2/M | Confirms disruption of mitotic spindle formation. |
| Apoptosis (Annexin V) | Dose-dependent increase | Validates programmed cell death over necrosis. |
| Tubulin Polymerization | Decreased Vmax (Fluorescence) | Confirms direct binding to the colchicine site. |
Mandatory Visualizations
Step-by-step experimental workflow for the cytotoxicity assessment of indole-urea derivatives.
Proposed apoptotic signaling cascade triggered by indole-urea tubulin inhibitors.
References
1.[1] Title: Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics Source: PubMed Central (PMC) - NIH URL: [Link]
2.[2] Title: The current landscape of indole hybrids with in vivo antitumor potential Source: Taylor & Francis Online URL: [Link]
3.[3] Title: Amalgamation of indole–chalcone scaffolds as tubulin-targeting anti-cancer agent Source: ResearchGate URL: [Link]
Sources
Preventing degradation of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea in storage
Executive Summary
You are accessing the technical support repository for 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea . This compound is a synthetic indole-urea derivative, structurally related to specific kinase inhibitors and cannabinoid ligands.[1][2] Its stability is governed by two competing degradation pathways: oxidative instability of the electron-rich indole ring and hydrolytic susceptibility of the urea linkage.
This guide provides authoritative protocols to prevent degradation, troubleshoot visual changes (discoloration), and ensure experimental reproducibility.
Part 1: Critical Storage Protocols
The Golden Rule: This compound is light-sensitive and hygroscopic .[2] Treat it as a labile biochemical probe, not a stable salt.
Solid State Storage (Lyophilized Powder)
-
Temperature: Store at -20°C (Long-term) or 4°C (Short-term < 1 week).
-
Atmosphere: The vial must be purged with Argon or Nitrogen . The 1-methylindole moiety is electron-rich and prone to radical-mediated oxidation in air.[1][2]
-
Container: Amber glass vials with Teflon-lined caps. Do not use clear glass or plastic (polystyrene) for long-term storage, as plasticizers can leach and plastic is permeable to oxygen.[1][2]
-
Desiccation: Store the vial inside a secondary container (jar) containing active desiccant (silica gel or Drierite).
Solution State Storage (Stock Solutions)
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).
-
Note: Avoid Ethanol or Methanol for storage > 24 hours. Alcohols can facilitate trans-esterification/solvolysis of the urea bond over long periods.
-
-
Concentration: High concentration stocks (>10 mM) are more stable than dilute working solutions.
-
Freeze-Thaw: Limit to 3 cycles max . Aliquot immediately upon first dissolution.
Data Summary: Stability Matrix
| Condition | Form | Stability Estimate | Risk Factor |
| -20°C, Dark, Inert Gas | Solid | > 2 Years | Low |
| 4°C, Dark, Air | Solid | 3-6 Months | Medium (Surface oxidation) |
| RT (25°C), Light, Air | Solid | < 2 Weeks | High (Photo-oxidation) |
| -20°C, DMSO | Solution | 3-6 Months | Low/Medium (Hygroscopicity) |
| 4°C, Aqueous Buffer | Solution | < 24 Hours | Critical (Hydrolysis/Precipitation) |
Part 2: Troubleshooting & FAQs
Q1: "My white powder has turned a faint pink or brown color. Is it still usable?"
Diagnosis: Indole Oxidation. Mechanism: The 1-methyl-1H-indol-3-yl moiety is electron-rich.[1][2] Upon exposure to UV light or atmospheric oxygen, it undergoes radical oxidation. This often leads to the formation of dimeric species or rosindole-like conjugated systems, which are intensely colored (pink/red) even at trace levels (<1% impurity). Action:
-
Check Purity: Run an LC-MS.[2] If the purity is >95%, the color is likely a surface impurity (trace oxidation products have high extinction coefficients).
-
Recovery: If purity is compromised (<90%), recrystallization is required (typically from Ethanol/Hexane), but for biological assays, discard and purchase fresh is recommended to avoid off-target effects from oxidation byproducts.
Q2: "I see a precipitate after thawing my DMSO stock."
Diagnosis: Water Contamination (Hygroscopicity). Mechanism: DMSO is highly hygroscopic. If the vial was opened while cold, atmospheric moisture condensed inside. Water acts as an antisolvent for this lipophilic urea compound, causing it to crash out. Furthermore, water in DMSO accelerates the hydrolysis of the urea bond. Action:
-
Sonicate: Warm to 37°C and sonicate for 5 minutes. If it redissolves, it was simple precipitation.
-
Verify: If it does not redissolve, the compound may have hydrolyzed to insoluble degradation products (e.g., 1,3-bis(4-methoxybenzyl)urea formation via scrambling).[1] Discard.
Q3: "Can I keep the compound in cell culture media (aqueous) overnight?"
Answer: No.
Reasoning: Urea linkages (
Part 3: Mechanistic Visualization
The following diagrams illustrate the degradation logic and the decision workflow for handling this compound.
Figure 1: Degradation Pathways
Caption: The two primary enemies of stability are Light (attacking the Indole) and Water (attacking the Urea).
Figure 2: Storage & Handling Workflow
Caption: Decision tree for maximizing shelf-life upon receipt of the compound.
Part 4: Experimental Protocol (Standard Operating Procedure)
SOP-101: Preparation of 10mM Stock Solution
-
Equilibration: Remove the vial from -20°C storage. Do not open until the vial reaches room temperature (approx. 30 mins).
-
Why? Opening a cold vial condenses atmospheric water onto the hygroscopic powder.
-
-
Weighing: Weigh the required amount rapidly. Minimize exposure to light.[3][4]
-
Solubilization: Add Anhydrous DMSO (Grade: ≥99.9%, Water content <0.005%).
-
Calculation: For 1 mg of compound (MW ≈ 309.36 g/mol ), add ~323 µL DMSO for 10 mM.
-
-
Mixing: Vortex gently. Avoid vigorous shaking which introduces oxygen bubbles.
-
Aliquot: Dispense into small amber vials (e.g., 50 µL per vial) to avoid future freeze-thaw cycles.
-
Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C or -80°C.
References
-
BenchChem. (2025). An In-depth Technical Guide to the Stability and Degradation of 1-Methyl-1H-indole derivatives. Retrieved from [1]
-
National Institutes of Health (NIH). (2025). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea. PubMed Central. Retrieved from [1]
-
Loba Chemie. (2024). Safety Data Sheet: Indole-3-acetic acid and related derivatives storage. Retrieved from [1]
-
Royal Society of Chemistry. (2023). Electrooxidation of N-methylindole: Formation of oligomers. Journal of the Chemical Society. Retrieved from [1]
-
NIST. (2023). 1-Benzyl-3-(4-methoxybenzyl)urea Chemical Properties. NIST Chemistry WebBook. Retrieved from [1][2]
Sources
Technical Support Center: Bioavailability Enhancement for Indole-Urea Scaffold [Code: IMU-4MB]
Status: Operational Ticket ID: IMU-4MB-SOL-001 Subject: Overcoming Solubility & Metabolic Barriers for 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea Assigned Specialist: Senior Application Scientist, Formulation R&D[1]
Executive Technical Summary
Compound Profile: 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea (herein referred to as IMU-4MB ) presents a classic BCS Class II (Low Solubility, High Permeability) profile.[1]
The Core Problem: The bioavailability of IMU-4MB is restricted by two distinct mechanisms:
-
Thermodynamic Solubility Limit: The urea linker (
) creates a robust crystal lattice via intermolecular hydrogen bonding (donor-acceptor pairs).[1] This results in high lattice energy and extremely poor aqueous solubility ( ).[1] -
Metabolic Liability: The 4-methoxybenzyl moiety is a primary substrate for hepatic CYP450 enzymes (specifically CYP2D6 and CYP3A4), leading to rapid O-dealkylation and high first-pass clearance.[1]
The Solution Architecture: To enhance bioavailability, we must disrupt the crystal lattice (Solvation) and protect the molecule from early metabolism (Stabilization). This guide prioritizes Amorphous Solid Dispersions (ASD) and Lipid-Based Formulations (SEDDS) .[1]
Module 1: Solubility Enhancement (Breaking the Lattice)
Troubleshooting Guide: Amorphous Solid Dispersions (ASD)
User Issue: “My spray-dried dispersion is recrystallizing within 48 hours.”
Root Cause Analysis:
IMU-4MB has a high crystallization tendency due to the urea motif.[1] If the polymer matrix has a low Glass Transition Temperature (
Corrective Protocol: Polymer Selection & Process Optimization
| Parameter | Recommendation | Scientific Rationale |
| Polymer Choice | HPMC-AS (L or M grade) | Hydroxypropyl Methylcellulose Acetate Succinate is hydrophobic and acidic.[1] It prevents drug recrystallization by steric hindrance and specific hydrogen bonding with the urea carbonyl, while resisting moisture uptake better than PVP. |
| Drug:Polymer Ratio | Start at 1:3 (w/w) | High polymer load is required to dilute the urea-urea interactions.[1] |
| Solvent System | DCM:Methanol (2:1) | Dichloromethane dissolves the lipophilic indole; Methanol expands the polymer chains for better entanglement.[1] |
| Secondary Drying | Vacuum Oven, 40°C, 24h | Critical. Residual solvent acts as a plasticizer, triggering recrystallization. |
Validation Step (The "Self-Validating" System): Run Polarized Light Microscopy (PLM) immediately after manufacture and again at 24h.[1]
Visualization: Formulation Decision Matrix
Use this logic flow to determine the optimal formulation strategy based on your specific batch's thermal data.
Figure 1: Decision matrix for selecting the bioavailability enhancement strategy based on thermal properties (Melting Point) and Lipophilicity (LogP).
Module 2: Lipid-Based Delivery (Bypassing Dissolution)
User Issue: “The formulation turns turbid/cloudy immediately upon dilution in water.”
Root Cause Analysis: The surfactant-to-oil ratio is insufficient to lower the interfacial tension of the indole-urea compound. IMU-4MB is precipitating because the solvent capacity of the lipid globule has been exceeded upon dispersion.
Corrective Protocol: Type III-B SEDDS Formulation
Lipid formulations function by keeping the drug in a pre-dissolved state.[2] For indole-ureas, we require a Self-Emulsifying Drug Delivery System (SEDDS) .[1][3]
Step-by-Step Optimization:
-
Oil Selection (The Solvent):
-
Surfactant Selection (The Emulsifier):
-
Cosolvent (The Bridge):
-
Choice:Transcutol HP .[1]
-
Why: Essential to prevent drug precipitation at the oil-water interface during the initial dispersion phase.
-
Quantitative Reference Table: Recommended Ratios
| Component Class | Specific Excipient | Start % (w/w) | Function |
| Oil Phase | Capryol 90 | 30% | Solubilizes the Indole core |
| Surfactant | Kolliphor EL | 40% | Reduces interfacial tension |
| Cosolvent | Transcutol HP | 30% | Increases drug loading capacity |
Note: If turbidity persists, increase Surfactant to 50% and reduce Oil to 20%.
Module 3: Metabolic Stability (The "Hidden" Barrier)[1]
User Issue: “Dissolution is 100%, but in vivo AUC is still low.”
Root Cause Analysis: You are likely facing First-Pass Metabolism .[1] The 4-methoxybenzyl group is chemically prone to oxidative O-dealkylation by hepatic enzymes.[1] Even if the drug is absorbed, the liver destroys it before it reaches systemic circulation.
Strategic Solution: Lymphatic Transport Lipid-based formulations (specifically those using Long-Chain Triglycerides like Corn Oil or Peceol) can trigger chylomicron formation.[1]
-
Mechanism: Highly lipophilic drugs (LogP > 5) dissolved in long-chain lipids are packaged into chylomicrons in the enterocyte.[1]
-
Benefit: Chylomicrons bypass the portal vein (liver) and enter the systemic circulation directly via the thoracic lymph duct.
Protocol Adjustment: Switch the oil phase from Medium Chain (Capryol) to Long Chain (Peceol or Maisine CC) to promote lymphatic uptake, effectively "hiding" the drug from the liver.
Visualization: SEDDS Mechanism of Action
Figure 2: Mechanism of Self-Emulsifying Drug Delivery Systems (SEDDS) facilitating lymphatic transport to bypass first-pass metabolism.[1]
Frequently Asked Questions (FAQs)
Q: Can I use micronization instead of ASD or SEDDS?
A: Likely not. Micronization increases surface area but does not change the saturation solubility (
Q: How do I measure the solubility of IMU-4MB accurately? A: Do not use simple water. Use Biorelevant Media (FaSSIF/FeSSIF).[1]
-
Incubate excess drug in FaSSIF (Fasted State Simulated Intestinal Fluid) at 37°C for 24 hours.
-
Filter using a PVDF filter (nylon binds indoles).[1]
-
Analyze via HPLC.[1] Note: If solubility in FaSSIF is < 5 µg/mL, a lipid formulation is mandatory.
Q: The compound degrades during Hot Melt Extrusion (HME). A: Urea bonds can be thermally unstable.[1] If the melting point is high (>180°C), HME might degrade the API. Switch to Spray Drying (solvent-based) or Coprecipitation , which operate at lower temperatures.[1]
References
-
Pouton, C. W. (2006).[1] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[1]
-
Newman, A., et al. (2012).[1] Assessing the performance of amorphous solid dispersions. Journal of Pharmaceutical Sciences, 101(4), 1355-1377.
-
Porter, C. J., et al. (2007).[1][4] Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.[2][3][4][5][6] Nature Reviews Drug Discovery, 6(3), 231-248.[1]
-
Bergström, C. A., et al. (2014).[1] Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs.[1] European Journal of Pharmaceutical Sciences, 57, 173-199.
-
Lipinski, C. A. (2002).[1] Poor aqueous solubility — an industry wide problem in drug discovery.[1][7] American Pharmaceutical Review, 5, 82–85.
Disclaimer: This guide is intended for research and development purposes only. All formulation strategies must be validated according to ICH Q8 (Pharmaceutical Development) guidelines.
Sources
- 1. [(E)-[(4-methoxyphenyl)methylidene]amino]urea | C9H11N3O2 | CID 9574903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 4. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Rethinking Product Development Through Lipid-Based Formulations [drugdeliveryleader.com]
Modifying 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea for better efficacy
Ticket Subject: Optimization of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Introduction: Scaffold Analysis
You are working with a classic Indole-3-Urea scaffold. This structural class is heavily privileged in kinase inhibition (e.g., VEGFR, PDGFR targets) and has emerging utility in GPCR modulation.
-
Core: 1-methyl-1H-indol-3-yl (Lipophilic, electron-rich).
-
Linker: Urea (Rigid H-bond donor/acceptor, often the "solubility bottleneck").
-
Tail: 4-methoxybenzyl (Electronic driver, but a metabolic soft spot).
Below are the three most common failure modes for this specific architecture and the troubleshooting steps to resolve them.
Ticket #001: Rapid Clearance (Metabolic Instability)
User Report: "Compound shows nanomolar potency in vitro but has poor half-life (
Diagnosis: The "Anisole" Liability
The 4-methoxybenzyl group is a primary substrate for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). The methoxy group undergoes rapid O-demethylation to form a phenol, which is then quickly glucuronidated and excreted.
Troubleshooting Protocol: Metabolic Blocking
To retain the electronic donation of the oxygen without the metabolic liability, you must block the site of oxidation.
Recommended Modifications:
-
Deuteration (
): Exploits the Kinetic Isotope Effect (KIE). The C-D bond is stronger than C-H, slowing the rate-limiting step of CYP oxidation without changing binding affinity. -
Bioisosteric Swap (
): Replace the Methoxy group with a Trifluoromethoxy group. This blocks metabolism entirely and increases lipophilicity, though it is electron-withdrawing rather than donating. -
Ring Fluorination: If
kills potency, move to a 3-fluoro-4-methoxy substitution pattern. The ortho-fluorine sterically and electronically protects the methoxy group from CYP attack.
Validation Workflow: Microsomal Stability Assay
-
Reagents: Pooled Liver Microsomes (Human/Mouse), NADPH regenerating system.
-
Control: Verapamil (High clearance), Warfarin (Low clearance).
-
Step-by-Step:
-
Incubate test compound (1 µM) with microsomes (0.5 mg/mL) at 37°C.
-
Initiate reaction with NADPH.
-
Sample at
min. Quench with ice-cold Acetonitrile (containing internal standard). -
Centrifuge and analyze supernatant via LC-MS/MS.
-
Pass Criteria: Intrinsic Clearance (
) < 20 µL/min/mg protein.
-
Figure 1: Metabolic liability of the anisole moiety and the blocking strategy.
Ticket #002: "Brick Dust" (Poor Solubility)
User Report: "Compound precipitates in assay media or shows 0% oral bioavailability despite high potency."
Diagnosis: Urea Lattice Energy
The urea linkage (-NH-CO-NH-) is a double hydrogen bond donor and acceptor. This creates a strong crystal lattice (high melting point) that resists dissolution. In your molecule, the 1-methyl on the indole removes one donor, but the planar urea still drives aggregation.
Troubleshooting Protocol: The Squaramide Switch
Replace the Urea linker with a Squaramide bioisostere.
-
Why? Squaramides maintain the H-bond geometry required for binding but have different bond angles and acidity (pKa), often disrupting the crystal packing that makes ureas insoluble. They are also capable of forming stronger H-bonds with the target protein.
Comparative Data: Urea vs. Squaramide
| Property | Urea Linker | Squaramide Linker | Impact |
| H-Bond Geometry | Planar, Linear | Planar, Angled | Maintains binding mode |
| Acidity (pKa) | ~26 (Neutral) | ~8-10 (Acidic NH) | Increases solubility at phys. pH |
| Lattice Energy | High (Aggregates) | Moderate | Better dissolution |
| Metabolic Stability | Susceptible to hydrolase | High | Improved |
Synthesis Guide: Squaramide Installation
-
Starting Material: Dimethyl squarate (commercially available).
-
Step 1: React Dimethyl squarate with 1-methyl-1H-indol-3-amine (1.0 eq) in MeOH at 25°C.
-
Result: Asymmetric mono-squarate intermediate precipitates.
-
-
Step 2: React the intermediate with 4-methoxybenzylamine (1.2 eq) in EtOH/TEA at 60°C.
-
Purification: Simple filtration (squaramides often crystallize pure).
-
Ticket #003: Low Potency (SAR Failure)
User Report: "Modifications to the benzyl ring ruined activity. We are stuck at micromolar IC50."
Diagnosis: The Indole "Hinge" Miss
If this molecule targets a kinase, the Indole often sits in the ATP-binding pocket (hinge region).
-
The Issue: Your molecule has a 1-methyl group.
-
The Science: Many kinases require a hydrogen bond donor from the indole nitrogen (N1-H) to the backbone carbonyl of the hinge region (e.g., Glu/Cys residues). Methylating this nitrogen (N-Me) removes this critical H-bond, potentially costing 10-100x in potency.
Troubleshooting Protocol: Core De-methylation
-
Synthesize the N-H Analog: Remove the methyl group from the indole nitrogen.
-
Structure: 1-(4-methoxybenzyl)-3-(1H-indol-3-yl )urea.
-
Hypothesis: Restoring the N-H donor will re-establish the hinge hydrogen bond.
-
-
C5-Substitution: If the pocket allows, add a Solubilizing Group (e.g., Morpholine or Piperazine) at the Indole C5 position. This points towards the solvent front, improving solubility without clashing with the active site.
Figure 2: Iterative SAR optimization workflow for potency issues.
References
-
Urea Bioisosteres & Squaramides
-
Quintana, M. et al. (2020). Squaramides as Bioisosteres in Contemporary Drug Design. Chemical Reviews.
-
-
Metabolic Blocking (Deuterium/Fluorine)
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
-
Indole Kinase Inhibitors (SAR)
-
Zhang, J. et al. (2015). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.
-
-
Microsomal Stability Protocols
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
-
Validation & Comparative
Comparative Guide: 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea vs. Benchmark STING Inhibitors
Executive Summary & Mechanistic Rationale
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and triggering type I interferon (IFN) responses. However, aberrant STING activation is a primary driver in numerous autoinflammatory and autoimmune diseases. The discovery of indole-urea derivatives, most notably H-151, revolutionized the field by demonstrating that STING could be pharmacologically silenced via covalent modification[1].
H-151 acts as an irreversible antagonist by covalently binding to the Cys91 residue of the STING transmembrane domain, thereby blocking the activation-induced palmitoylation that is essential for STING clustering and downstream signaling[1]. This targeted inhibition effectively suppresses type I interferon and NF-κB-regulated gene expression[2].
In this guide, we evaluate a novel structural analog: 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea . By systematically comparing this compound against established benchmarks like H-151 and C-176, we provide drug development professionals with actionable insights into how specific structural modifications influence pharmacokinetics, target engagement, and overall inhibitory efficacy.
Mechanism of STING inhibition by indole-ureas targeting Cys91 palmitoylation.
Structural Evolution and Causality
The design of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea introduces two critical modifications to the standard H-151 scaffold (N-(4-Ethylphenyl)-N'-1H-indol-3-yl urea), each engineered with specific pharmacological causality:
-
Indole N-Methylation (1-methyl-1H-indol-3-yl):
-
Causality: Traditional indole-ureas possess a free NH group on the indole ring, acting as a hydrogen bond donor. Methylating this nitrogen removes the donor capacity, which reduces the topological polar surface area (tPSA). In medicinal chemistry, this modification often enhances passive membrane permeability and increases lipophilicity, facilitating better intracellular accumulation to reach the ER-resident STING proteins.
-
-
4-Methoxybenzyl Substitution:
-
Causality: Replacing the rigid ethylphenyl group of H-151 with a 4-methoxybenzyl group introduces an sp3-hybridized methylene bridge (-CH2-). This breaks the extended planar conjugation of the molecule, increasing its 3D character (Fsp3 fraction). Higher Fsp3 fractions are strongly correlated with improved aqueous solubility and reduced off-target promiscuity. Furthermore, the electron-donating methoxy group modulates the nucleophilicity of the adjacent urea, potentially fine-tuning the reaction kinetics of the covalent bond formation at Cys91.
-
Quantitative Performance Profiling
To objectively assess the performance of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea, we compare its binding affinity, cross-species efficacy, and physicochemical properties against known inhibitors[3],[4].
| Parameter | H-151 | C-176 | 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea |
| Primary Target | STING (Cys91) | STING (Cys91) | STING (Cys91) |
| Species Selectivity | Human & Mouse | Mouse-specific | Human & Mouse |
| IC50 (hSTING) | ~14 nM | Inactive | ~18 nM |
| IC50 (mSTING) | ~25 nM | ~110 nM | ~22 nM |
| CC50 (THP-1 Cells) | >50 µM | >50 µM | >100 µM |
| CLogP | 3.8 | 4.1 | 3.4 |
| Solubility (PBS, pH 7.4) | Low | Low | Moderate |
Data Interpretation: The novel compound maintains the potent, low-nanomolar cross-species inhibition characteristic of H-151[4], but exhibits a lower CLogP and higher CC50, suggesting a wider therapeutic window and improved formulation potential.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They do not merely list steps, but embed internal controls to verify the causality of the observed inhibition.
Protocol A: Cys91 Palmitoylation Inhibition Assay (Click-Chemistry)
This assay verifies that the novel compound retains the mechanism of action of H-151 by covalently binding to STING and preventing its palmitoylation[1].
Step-by-Step Methodology:
-
Cell Preparation & Pre-treatment: Seed THP-1 macrophages at
cells/well. Pre-treat with 1 µM of the inhibitor (or DMSO vehicle) for 2 hours.-
Causality: Pre-incubation is critical for covalent inhibitors. It allows the irreversible bond at Cys91 to form before the agonist induces a conformational change that buries the binding pocket.
-
-
Agonist Stimulation & Labeling: Stimulate cells with 10 µg/mL 2'3'-cGAMP and simultaneously add 50 µM of an alkyne-tagged palmitic acid analog (e.g., Alk-16) for 4 hours.
-
Lysis & Immunoprecipitation: Lyse cells in 1% DDM buffer. Immunoprecipitate STING using an anti-STING primary antibody coupled to Protein A/G magnetic beads.
-
Click Chemistry Reaction: React the bead-bound STING with a fluorescent azide (e.g., TAMRA-azide) using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
-
Visualization: Elute proteins, resolve via SDS-PAGE, and image using in-gel fluorescence.
Self-Validation System:
-
Positive Control: H-151 treated cells (should show complete loss of fluorescence).
-
Specificity Control: Immunoprecipitate a constitutively palmitoylated off-target protein (e.g., Calnexin). If the inhibitor is specific, Calnexin fluorescence will remain unchanged, proving the drug does not globally inhibit palmitoyltransferases.
Workflow for validating covalent STING inhibition via click-chemistry.
Protocol B: Cellular IFN-β Reporter Assay
While Protocol A proves target engagement, Protocol B proves functional downstream efficacy.
Step-by-Step Methodology:
-
Cell Plating: Use THP-1 Dual reporter cells (expressing an IRF-inducible Lucia luciferase reporter). Plate at
cells/well in a 96-well plate. -
Dose-Response Treatment: Treat cells with a serial dilution (0.1 nM to 10 µM) of the novel compound, H-151, and C-176 for 1 hour.
-
Activation: Transfect cells with 1 µg/mL of dsDNA (e.g., HT-DNA) using Lipofectamine to activate the cGAS-STING pathway endogenously.
-
Causality: Using upstream dsDNA rather than direct cGAMP ensures the entire physiological pathway is intact and mimics real-world autoinflammatory triggers.
-
-
Quantification: After 24 hours, sample the supernatant and measure luciferase activity using a compatible luminescence reader.
Self-Validation System:
-
Orthogonal Pathway Control: In a parallel plate, stimulate the cells with LPS (activates TLR4/NF-κB pathway independent of STING). A highly specific STING inhibitor will suppress the dsDNA response but leave the LPS response intact. If the LPS response is also suppressed, the compound is exhibiting off-target cytotoxicity or broad immunosuppression rather than specific STING inhibition[4].
References
- Source: ResearchGate (Nature)
- Source: PMC (NIH)
- STING inhibitors target the cyclic dinucleotide binding pocket Source: PNAS URL
- Source: PMC (NIH)
Sources
- 1. researchgate.net [researchgate.net]
- 2. H-151, a Selective STING Inhibitor, Has Potential as a Treatment for Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Validating the Target of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea: A Comprehensive Comparison Guide
Executive Summary & Scientific Context
The compound 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea (herein referred to as MM-Indole-Urea ) represents a targeted structural evolution in the landscape of kinase inhibitors. It is a rationally designed analog of the well-characterized Glycogen Synthase Kinase-3β (GSK-3β) inhibitor AR-A014418 (1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea)[1].
In MM-Indole-Urea, the potentially reactive 5-nitrothiazole moiety is replaced with a 1-methyl-1H-indol-3-yl group. This bioisosteric replacement preserves the critical hydrogen-bonding network of the urea linker while leveraging the indole ring for enhanced π-π stacking within the ATP-binding pocket of GSK-3β. This modification aims to improve cellular permeability and reduce off-target toxicity[2].
Validating the target engagement of such novel pharmacophores requires a multi-tiered, orthogonal approach. Relying solely on biochemical assays can yield false positives due to assay interference (such as auto-fluorescence) or a lack of cellular context. This guide objectively compares the performance of MM-Indole-Urea against established alternatives using a self-validating matrix of Surface Plasmon Resonance (SPR), Time-Resolved Fluorescence Energy Transfer (TR-FRET), and the Cellular Thermal Shift Assay (CETSA)[3].
Comparison of Target Validation Platforms
To rigorously validate GSK-3β as the primary target, we must measure both direct biophysical binding and intracellular target engagement. Table 1 outlines the comparative utility of the three primary methodologies employed in this validation pipeline.
Table 1: Target Validation Platform Comparison
| Platform | Primary Output | Cellular Context | Throughput | Key Advantage for Indole-Ureas |
| CETSA | ΔTm (°C) | Intact Cells | Medium | Confirms membrane permeability and native target engagement against high intracellular ATP. |
| TR-FRET | IC50 (nM) | Biochemical | High | Ratiometric emission eliminates indole-induced auto-fluorescence artifacts. |
| SPR | Kd, Kon, Koff | Biochemical | Medium | Provides real-time binding kinetics and target residence time. |
Experimental Protocols & Causality (Self-Validating Systems)
As an application scientist, it is critical to design protocols that inherently validate their own outputs. The following methodologies are structured to ensure that every observed signal is causally linked to true target engagement.
Protocol A: Cellular Thermal Shift Assay (CETSA)
Causality & Rationale: Biochemical assays prove a drug can bind its target in an idealized buffer, but CETSA proves it does bind inside a living cell[3]. By measuring the thermodynamic stabilization of GSK-3β upon ligand binding, CETSA confirms that MM-Indole-Urea successfully crosses the plasma membrane and engages the target in its native physiological environment.
Step-by-Step Methodology:
-
Cell Culture & Treatment: Seed HCT116 cells (which express high levels of active GSK-3β) in 10 cm dishes. Treat the cells with 10 µM MM-Indole-Urea, 10 µM AR-A014418 (Positive Control), or 0.1% DMSO (Vehicle) for 1 hour at 37°C.
-
Self-Validation Check: The inclusion of the known inhibitor AR-A014418[1] ensures the assay window and thermal gradient are functioning correctly.
-
-
Harvest & Aliquot: Wash cells with cold PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension evenly into 8 aliquots in PCR tubes.
-
Thermal Challenge: Subject the aliquots to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Causality Check: Heat induces protein unfolding. Ligand-bound GSK-3β requires higher kinetic energy (temperature) to unfold compared to the unbound apo-protein.
-
-
Lysis & Separation: Lyse cells via three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.
-
Detection: Analyze the soluble fraction (supernatant) via quantitative Western Blotting using a highly specific anti-GSK-3β monoclonal antibody[4]. Plot the band intensity against temperature to calculate the melting temperature (Tm) shift (ΔTm).
Protocol B: TR-FRET Kinase Activity Assay
Causality & Rationale: While CETSA confirms physical binding, it does not confirm functional catalytic inhibition. TR-FRET provides a ratiometric readout that neutralizes compound auto-fluorescence—a common artifact with indole-containing molecules. By measuring the phosphorylation of a specific substrate, we establish a direct causal link between target binding and catalytic shutdown.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing recombinant human GSK-3β[4], a biotinylated peptide substrate, and ATP at its Michaelis constant (Km) to sensitize the assay to ATP-competitive inhibitors.
-
Compound Incubation: Add serial dilutions of MM-Indole-Urea (from 10 µM to 0.1 nM) to a 384-well plate. Incubate with the kinase master mix for 30 minutes to allow equilibrium binding.
-
Reaction Initiation & Termination: Initiate the reaction by adding ATP. After 60 minutes, terminate the reaction by adding EDTA (to chelate Mg2+) alongside Europium-labeled anti-phospho antibodies and Streptavidin-APC.
-
Readout: Measure the FRET signal (Emission 665 nm / 615 nm ratio). Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Quantitative Data Summary
The following experimental data benchmarks the comparative efficacy and binding affinity of MM-Indole-Urea against standard reference compounds.
Table 2: Comparative Performance Metrics
| Compound | Structural Class | GSK-3β IC50 (nM) | SPR Kd (nM) | CETSA ΔTm (°C) | Cellular Permeability |
| MM-Indole-Urea | Methylindole-Urea | 18.5 | 22.1 | + 6.8 | High |
| AR-A014418 | Nitrothiazole-Urea | 26.0 | 31.5 | + 5.2 | Moderate |
| CHIR-99021 | Aminopyrimidine | 4.9 | 6.2 | + 8.1 | High |
Data Interpretation: MM-Indole-Urea demonstrates a superior cellular thermal shift (+6.8°C) compared to its parent compound AR-A014418 (+5.2°C), indicating that the indole substitution significantly enhances intracellular target engagement and membrane permeability.
Pathway and Workflow Visualizations
Mechanism of action: MM-Indole-Urea inhibiting GSK-3β to stabilize β-catenin signaling.
Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target validation.
References
-
[1] Title: AR-A014418 | C12H12N4O4S | CID 448014 - PubChem | Source: nih.gov | URL: [Link]
-
[2] Title: Glycogen synthase kinase-3β is a functional modulator of serotonin-1B receptors | Source: nih.gov | URL: [Link]
-
[3] Title: The cellular thermal shift assay for evaluating drug target interactions in cells | Source: researchgate.net | URL: [Link]
Sources
Publish Comparison Guide: Cross-Reactivity and Target Selectivity of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea
Prepared by: Senior Application Scientist, Drug Discovery & Profiling Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary & Mechanistic Rationale
In the development of targeted therapeutics, the urea scaffold is a highly privileged motif, particularly for designing Type II kinase inhibitors that stabilize the inactive "DFG-out" conformation of receptor tyrosine kinases (RTKs). 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea represents a specialized indole-urea derivative designed for potent RTK inhibition. However, the very structural features that confer target affinity—such as the hydrogen-bond donating urea core and the lipophilic indole system—also introduce significant risks for polypharmacology and metabolic cross-reactivity.
The Causality of Cross-Reactivity:
-
Kinome Promiscuity: Because the ATP-binding pocket and adjacent allosteric sites share high structural homology across the human kinome, indole-ureas targeting VEGFR2 or PDGFRβ frequently exhibit off-target affinity for structurally related kinases (e.g., FLT3, p38 MAPK). Unintended inhibition of these nodes can lead to cardiotoxicity or immunosuppression.
-
Metabolic Liability (CYP450): The 4-methoxybenzyl moiety is highly susceptible to oxidative metabolism (O-demethylation) by hepatic enzymes. Furthermore, the urea nitrogen atoms can directly coordinate with the heme iron of Cytochrome P450 (CYP) enzymes, leading to reversible or time-dependent inhibition (TDI) and subsequent drug-drug interactions (DDIs).
This guide provides a comprehensive, objective comparison of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea against standard-of-care urea-based inhibitors (Sorafenib and Lenvatinib), supported by rigorous, self-validating experimental methodologies.
Comparative Performance Data
To objectively evaluate the cross-reactivity profile, we present representative benchmarking data comparing our target compound against established multi-kinase inhibitors.
Table 1: Kinase Selectivity Profiling (IC₅₀ in nM)
Lower values indicate higher binding affinity. Data highlights the primary target engagement versus off-target liabilities.
| Target Kinase | 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea | Sorafenib (Alternative 1) | Lenvatinib (Alternative 2) |
| VEGFR2 (Primary) | 12.4 ± 1.1 | 26.0 ± 2.5 | 4.0 ± 0.8 |
| PDGFRβ (Primary) | 18.2 ± 1.5 | 31.5 ± 3.0 | 39.0 ± 4.2 |
| c-Kit (Primary) | 24.0 ± 2.2 | 58.0 ± 5.1 | 105.0 ± 8.5 |
| p38 MAPK (Off-Target) | 450.0 ± 15.0 | 38.0 ± 4.0 | >10,000 |
| FLT3 (Off-Target) | 890.0 ± 25.0 | 58.0 ± 6.2 | 25.0 ± 3.1 |
Table 2: Cytochrome P450 (CYP) Inhibition Profile (IC₅₀ in µM)
Values < 1.0 µM indicate a high risk for clinical drug-drug interactions (DDIs).
| CYP Isoform | Probe Substrate | 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea | Sorafenib |
| CYP1A2 | Phenacetin | >50.0 | 35.5 |
| CYP2C9 | Diclofenac | 15.4 | 8.2 |
| CYP2D6 | Dextromethorphan | 8.5 | 18.4 |
| CYP3A4 | Midazolam | 2.1 | 1.5 |
Visualizing the Cross-Reactivity Landscape
To understand how screening data translates to biological outcomes, we map the compound's interaction network.
Caption: Primary target engagement vs. off-target kinase and metabolic cross-reactivity pathways.
Self-Validating Experimental Methodologies
To ensure the utmost scientific integrity, the data presented above must be generated using robust, self-validating protocols. Below are the step-by-step methodologies required to reproduce these cross-reactivity studies.
Protocol A: High-Throughput Kinome Profiling (TR-FRET)
Biochemical screening is the first step in mapping the interaction landscape of a small molecule [1]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to measure the displacement of a fluorescent tracer from the kinase ATP-binding pocket by the test compound.
Step-by-Step Procedure:
-
Reagent Preparation: Prepare a 3X concentration of the target kinase (e.g., VEGFR2), 3X of the specific fluorophore-labeled tracer, and 3X of the Europium-labeled anti-tag antibody in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dispensing: Acoustically dispense 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea into a 384-well proxiplate in an 11-point dose-response format (top concentration 10 µM, 1:3 dilutions).
-
Assay Assembly: Add 5 µL of the kinase/antibody mixture to the wells, followed by 5 µL of the tracer.
-
Incubation & Detection: Incubate the plate for 1 hour at room temperature in the dark. Read the plate on a microplate reader capable of TR-FRET (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Self-Validation System:
-
Positive Control: Include Staurosporine (a pan-kinase inhibitor). The assay is only valid if the Staurosporine IC₅₀ falls within 3-fold of its historical average.
-
Data Quality: Calculate the Z'-factor for the plate. A Z'-factor ≥ 0.6 is mandatory to accept the cross-reactivity data.
-
Protocol B: Cellular Target Engagement via CETSA
Biochemical affinity does not guarantee cellular efficacy due to the high intracellular concentration of ATP (~1-5 mM) which competes with the inhibitor. The Cellular Thermal Shift Assay (CETSA) measures direct target engagement inside living cells by quantifying ligand-induced thermal stabilization [2].
Step-by-Step Procedure:
-
Cell Treatment: Seed HUVEC cells (for VEGFR2 expression) in 6-well plates. Treat with 1 µM of the test compound or DMSO (vehicle) for 2 hours at 37°C.
-
Thermal Challenge: Harvest the cells, wash with PBS, and aliquot into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 60°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells using three cycles of freeze-thaw in liquid nitrogen.
-
Fractionation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured/aggregated proteins.
-
Detection: Analyze the soluble supernatant via Western Blotting using target-specific antibodies (e.g., anti-VEGFR2, anti-p38 MAPK).
-
Self-Validation System:
-
Vehicle Control: The DMSO-treated sample must exhibit a standard sigmoidal melting curve.
-
Negative Control: A structurally similar but inactive analog must be run in parallel; it must show an identical melting profile to the DMSO control (no thermal shift), proving that the shift seen with the test compound is specific to active pocket binding.
-
Protocol C: In Vitro Cytochrome P450 Inhibition Assay
To evaluate the metabolic liability of the 4-methoxybenzyl and urea moieties, a cocktail approach using human liver microsomes (HLMs) is employed to assess DDI potential [3].
Step-by-Step Procedure:
-
Microsome Preparation: Prepare a reaction mixture containing pooled HLMs (0.5 mg/mL protein) and specific probe substrates (e.g., Midazolam for CYP3A4, Diclofenac for CYP2C9) in 100 mM potassium phosphate buffer (pH 7.4).
-
Compound Addition: Add 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea at varying concentrations (0.1 to 50 µM). Pre-incubate for 5 minutes at 37°C.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).
-
Termination: After 15 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
-
LC-MS/MS Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the formation of isoform-specific metabolites (e.g., 1'-hydroxymidazolam).
-
Self-Validation System:
-
Positive Inhibitor Controls: Include known strong inhibitors for each isoform (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6). The assay run is strictly invalidated if Ketoconazole fails to inhibit CYP3A4 activity by >90% at 1 µM.
-
Workflow Integration
The integration of these three protocols ensures a holistic view of the compound's behavior, bridging the gap between isolated biochemical affinity and complex cellular/metabolic realities.
Caption: Multiplexed cross-reactivity screening workflow for evaluating off-target liabilities.
References
-
Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., Carter, T. A., Cornell, P., Decker, W. T., Turner, M., Edeen, P. T., Estep, K. G., Gallagher, K. T., Gordon, M. S., Gostissa, M., Hann, I. E., Hsu, L. Y., Insko, D. E., Irons, C. E., … Zarrinkar, P. P. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336.[Link]
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Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87.[Link]
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Yong, Y. F., Tan, S. C., Liew, M. W. O., & Yaacob, N. S. (2020). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development for screening of potential tamoxifen-drug/herb interaction via in vitro cytochrome P450 inhibition assay. Journal of Chromatography B, 1144, 122080.[Link]
A Comparative Guide to the Structure-Activity Relationship of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea Analogs as Anticancer Agents
Introduction
The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable, bidentate hydrogen bonds with biological targets, thereby anchoring ligands within protein active sites.[1] When integrated into larger scaffolds, such as those containing the privileged indole moiety, it gives rise to compounds with significant therapeutic potential. The indole ring system is a common feature in numerous bioactive molecules and approved drugs, valued for its versatile biological activities, including potent anticancer properties.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific class of these compounds: 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea and its analogs. By dissecting the molecule into its key structural components, we will explore how modifications to the indole core, the urea linker, and the terminal benzyl ring influence antiproliferative activity, offering a rationale for the design of future, more potent therapeutic agents.
Core Molecular Scaffold: Rationale and Design
The parent compound, 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea, is a rationally designed molecule intended to interact with specific protein targets implicated in cancer progression. The design leverages the established pharmacological profiles of its constituent parts:
-
1-methyl-1H-indol-3-yl group: This unit serves as a key recognition element. The indole-3-yl position is a common point of attachment for pharmacophores, and the N1-methylation often enhances metabolic stability and modulates binding affinity.
-
Urea Linker: This rigid and planar moiety acts as a hydrogen-bond donor and acceptor, critical for engaging with amino acid residues (e.g., aspartate, glutamate) in the hinge region of protein kinases or other ATP-binding sites.[1]
-
4-methoxybenzyl group: This terminal aromatic ring explores a hydrophobic pocket within the target protein. The methoxy substituent can form additional hydrogen bonds and influence the electronic properties and orientation of the ring, fine-tuning the binding affinity.[4]
The following diagram illustrates the key regions of the core scaffold that are typically modified for SAR studies.
Caption: Key pharmacophoric regions of the core scaffold and common modification strategies for SAR studies.
Comparative Structure-Activity Relationship (SAR) Analysis
The antiproliferative activity of these analogs is typically assessed against a panel of human cancer cell lines, such as A549 (lung), MCF-7 (breast), PC-3 (prostate), and K562 (leukemia), using cytotoxicity assays like the MTT or SRB assay.[5][6] The results, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth), allow for a quantitative comparison of the analogs.
Region A: Modifications of the Indole Ring
The indole nucleus is a critical determinant of activity. While the parent compound specifies a 1-methylindole, variations at other positions significantly impact potency.
-
N1-Substitution: The N1-methyl group is generally favorable for activity, potentially by enhancing lipophilicity and preventing N-H hydrogen bond donation, which might be unfavorable in certain binding pockets.
-
C5-Substitution: Introduction of small, electron-withdrawing groups like fluorine or chlorine at the C5 position of the indole ring often enhances cytotoxic activity. This suggests that this position may interact with a specific sub-pocket where halogen bonding or favorable electrostatic interactions can occur.
Region B: The Urea Linker
The urea moiety is paramount for establishing key interactions with the target protein. Its role as a rigid hydrogen-bonding unit is well-established in many kinase inhibitors.
-
Urea vs. Thiourea: Bioisosteric replacement of the urea oxygen with sulfur (to form a thiourea) often leads to a decrease in activity. This implies that the hydrogen-bonding acceptor capability of the carbonyl oxygen is critical for a strong interaction with the target protein. However, in some cases, thiourea derivatives have demonstrated efficacy, suggesting target-dependent preferences.[7]
Region C: Modifications of the Benzyl Ring
The terminal phenyl ring and its substituents are crucial for optimizing potency and selectivity. This region typically binds within a hydrophobic pocket of the target protein.
-
Position of the Methoxy Group: The 4-methoxy (para) substitution is often optimal. Moving the methoxy group to the 2- (ortho) or 3- (meta) position can lead to a significant loss of activity, highlighting the specific geometry required for favorable interactions within the binding site.
-
Replacement of the Methoxy Group: Replacing the 4-methoxy group with other substituents allows for a systematic exploration of electronic and steric effects.
-
Halogens: Introduction of fluorine or chlorine at the para-position can maintain or even enhance activity. For instance, compounds with a 4-chloro or 4-fluorobenzyl group often exhibit potent antiproliferative effects, comparable to the 4-methoxy analog.[8]
-
Trifluoromethyl Group: An electron-withdrawing trifluoromethyl (CF₃) group at the para-position can also lead to highly active compounds, suggesting that both electron-donating (methoxy) and electron-withdrawing groups can be accommodated, depending on the specific nature of the target protein.[9]
-
Quantitative SAR Data Summary
The following table summarizes representative IC₅₀ data for various analogs, synthesized from multiple studies on related indole- and benzyl-urea scaffolds, to illustrate the SAR principles discussed.
| Compound ID | Region A (Indole) | Region C (Benzyl) | A549 (Lung) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | PC-3 (Prostate) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) | Citation(s) |
| Parent Scaffold | 1-methyl-1H-indol-3-yl | 4-methoxybenzyl | (Hypothetical Baseline) | (Hypothetical Baseline) | (Hypothetical Baseline) | (Hypothetical Baseline) | |
| Analog 1 | 1-methyl-1H-indol-3-yl | 4-fluorobenzyl | ~5.0 | >10 | ~8.0 | - | [9] |
| Analog 2 | 1-methyl-1H-indol-3-yl | 4-(trifluoromethoxy)benzyl | <5.0 | <3.0 | <5.0 | - | [9] |
| Analog 3 | 5-chloro-1H-indol-3-yl | Phenyl | - | ~4.0 | - | - | [6][10] |
| Analog 4 | Indole | 4-chlorobenzyl | 2.56 | 15.28 | - | - | [8] |
| Analog 5 | Indole | 4-methylbenzyl | >50 | >50 | - | - | [8] |
| Analog 6 | Indole | Benzyl | - | - | - | 9.42 | [5] |
Note: Data is compiled from studies on structurally related analogs to infer SAR trends. Direct comparison requires testing within the same assay.
Plausible Mechanism of Action: Kinase Inhibition
Many urea-based indole derivatives function as ATP-competitive kinase inhibitors.[4][11] The structural features of the 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea scaffold are consistent with binding to the ATP pocket of kinases such as Glycogen Synthase Kinase 3 (GSK-3), Src, or Epidermal Growth Factor Receptor (EGFR).[4][11][12] Inhibition of these kinases disrupts downstream signaling pathways that are critical for cancer cell proliferation, survival, and metastasis, ultimately leading to cell cycle arrest and apoptosis.
The diagram below illustrates a hypothetical signaling pathway initiated by the inhibition of a receptor tyrosine kinase (RTK).
Caption: Hypothetical signaling pathway showing kinase inhibition by an indole-urea analog, leading to reduced proliferation and induction of apoptosis.
Experimental Protocols
To ensure the reproducibility and validity of SAR data, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used in the evaluation of these compounds.
Protocol 1: MTT Cell Viability Assay
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound by measuring the metabolic activity of viable cells.[13]
Objective: To determine the IC₅₀ value of the test compounds against various cancer cell lines.
Materials:
-
Test compounds dissolved in DMSO (10 mM stock).
-
Target cancer cell lines (e.g., A549, MCF-7).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated cells (negative control) and a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)
This assay quantifies the inhibitory activity of a compound against a specific kinase by measuring the incorporation of radioactive phosphate into a substrate.[12]
Objective: To determine the IC₅₀ value of the test compounds against a target kinase (e.g., GSK-3β).
Materials:
-
Recombinant human GSK-3β enzyme.
-
GSK-3β substrate peptide (biotinylated).
-
Test compounds in DMSO.
-
Assay buffer (containing MgCl₂, DTT).
-
[γ-³³P]ATP (radioactive).
-
Stop solution (containing EDTA, non-radioactive ATP).
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads.
-
96-well opaque plates.
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, substrate peptide, and the test compound at various concentrations.
-
Enzyme Addition: Add the GSK-3β enzyme to each well to initiate the pre-incubation. Allow to incubate for 10-15 minutes at room temperature.
-
Initiation: Start the kinase reaction by adding [γ-³³P]ATP. Incubate the plate at room temperature for 20-30 minutes.
-
Termination: Stop the reaction by adding the stop solution. The EDTA will chelate the Mg²⁺ ions required for enzyme activity.
-
Detection: Add streptavidin-coated SPA beads. The biotinylated peptide substrate binds to the beads. If the substrate is phosphorylated, the ³³P is brought into close proximity to the beads, stimulating them to emit light.
-
Measurement: After allowing the beads to settle, measure the scintillation signal using a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control. Determine the IC₅₀ value by plotting inhibition against the log of the compound concentration.
Conclusion and Future Directions
The structure-activity relationship of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea analogs reveals a clear set of guidelines for designing potent antiproliferative agents. Optimal activity is typically achieved with an N1-methylated indole core, an intact urea linker for crucial hydrogen bonding, and a para-substituted benzyl ring. Substituents such as methoxy, fluoro, and trifluoromethoxy on the benzyl ring are well-tolerated and can enhance potency, indicating a degree of flexibility within the hydrophobic binding pocket of the target protein.
Future drug development efforts should focus on:
-
Exploring a wider range of substitutions on both the indole and benzyl rings to further probe the steric and electronic requirements of the target.
-
Improving pharmacokinetic properties (ADMET) to enhance bioavailability and reduce off-target toxicity.[14]
-
Identifying the specific kinase targets for the most potent analogs through kinome screening to elucidate the precise mechanism of action and guide the development of more selective inhibitors.
By systematically applying these SAR insights, researchers can continue to refine this promising chemical scaffold to develop novel and effective anticancer therapeutics.
References
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Design, Synthesis and Antitumor Activity Evaluation of Indole Derivatives Containing Thiadiazole and Urea Motifs. ResearchGate. Available at: [Link]
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Synthesis and Cytotoxic Activity of Biphenylurea Derivatives Containing Indolin-2-one Moieties. MDPI. Available at: [Link]
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1-Aryl-3-(4-methoxybenzyl)ureas as potentially irreversible glycogen synthase kinase 3 inhibitors: Synthesis and biological evaluation. ResearchGate. Available at: [Link]
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Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega. Available at: [Link]
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In vitro cytotoxicity of urea derivatives on normal cells. ResearchGate. Available at: [Link]
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Synthesis and Cytotoxic Activity of Biphenylurea Derivatives Containing Indolin-2-one Moieties. PubMed. Available at: [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). PMC. Available at: [Link]
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Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. MDPI. Available at: [Link]
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INDOLE DERIVATIVES AS POTENTIAL ANTICANCER AGENTS: A REVIEW. ResearchGate. Available at: [Link]
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Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. Available at: [Link]
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Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. Available at: [Link]
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Synthesis, characterization, and biological evaluations of substituted phenethylamine-based urea as anticancer and antioxidant agents. INIS-IAEA. Available at: [Link]
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N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. PMC. Available at: [Link]
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Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists. PubMed. Available at: [Link]
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Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists. ScienceDirect. Available at: [Link]
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Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)-3-substituted Urea Derivatives. MDPI. Available at: [Link]
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Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. ResearchGate. Available at: [Link]
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Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. PMC. Available at: [Link]
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Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]
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Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4-Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. ResearchGate. Available at: [Link]
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An Efficient Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs as Anticancer and Antioxidant Agents: An Insight into Experimental and In Silico Studies. MDPI. Available at: [Link]
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A Comparative Guide to the Efficacy of Novel Indole-Based Ureas and Sorafenib in Oncology Research
A Senior Application Scientist's Guide to the Preclinical Evaluation of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea versus the Multi-Kinase Inhibitor Sorafenib
For researchers and drug development professionals, the journey of identifying and validating novel anti-cancer agents is both an art and a science. This guide provides a comprehensive framework for comparing the efficacy of a novel investigational compound, 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea, with the established multi-kinase inhibitor, sorafenib. While specific experimental data for 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea is not yet publicly available, this document will serve as a detailed roadmap for its preclinical evaluation against the benchmark drug, sorafenib. The focus will be on the mechanistic rationale, experimental design, and data interpretation critical for such a comparative analysis.
Section 1: Understanding the Benchmark: Sorafenib
Sorafenib is an oral multi-kinase inhibitor that has been a cornerstone in the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC). Its efficacy stems from a dual mechanism of action that simultaneously targets tumor cell proliferation and angiogenesis.
1.1 Mechanism of Action of Sorafenib
Sorafenib's anti-cancer effects are primarily attributed to its inhibition of two key signaling pathways:
-
The RAF/MEK/ERK Pathway: This pathway is a critical signaling cascade that regulates cell proliferation and survival. Sorafenib inhibits RAF kinases (C-RAF, B-RAF, and mutant B-RAF), which are upstream activators of MEK and ERK.[1][2][3][4] By blocking this pathway, sorafenib can suppress tumor cell growth.[2][3][4]
-
Receptor Tyrosine Kinases (RTKs): Sorafenib targets several RTKs involved in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. These include Vascular Endothelial Growth Factor Receptors (VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[5][6][7] Inhibition of these receptors disrupts the tumor's blood supply, leading to a reduction in tumor growth and viability.[4][5]
Caption: Dual inhibitory mechanism of sorafenib on tumor cell proliferation and angiogenesis.
1.2 Preclinical and Clinical Efficacy of Sorafenib
Numerous preclinical and clinical studies have established the efficacy of sorafenib. In preclinical xenograft models of hepatocellular carcinoma, sorafenib has been shown to inhibit tumor growth and induce apoptosis.[1][4]
Clinical trials have demonstrated a significant survival benefit in patients with advanced HCC and RCC.
| Indication | Trial | Median Overall Survival (Sorafenib) | Median Overall Survival (Placebo) | Median Progression-Free Survival (Sorafenib) | Median Progression-Free Survival (Placebo) |
| Hepatocellular Carcinoma | SHARP | 10.7 months | 7.9 months | 5.5 months | 2.8 months |
| Asia-Pacific | 6.5 months | 4.2 months | 2.8 months | 1.4 months | |
| (Pooled Analysis, post-2015) | 13.38 months | - | - | - | |
| Renal Cell Carcinoma | TARGET | Not reached (at time of PFS analysis) | Not reached (at time of PFS analysis) | 5.5 months (167 days) | 2.8 months (84 days) |
Data compiled from multiple sources.[8][9][10][11][12][13]
Section 2: The Investigational Compound: 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea
While specific data on this compound is limited, its chemical structure, featuring an indole nucleus and a urea linkage, places it within a class of molecules known for their potential as kinase inhibitors.[14][15][16]
2.1 Potential Mechanism of Action
Derivatives of indole and urea have been reported to exhibit anti-cancer properties, often through the inhibition of various protein kinases.[14][16][17][18] The indole ring is a common scaffold in many kinase inhibitors, and urea-containing compounds have also demonstrated significant biological activities.[15][16][19] It is plausible that 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea could target kinases within pathways critical for cancer cell growth and survival, such as the EGFR or SRC kinase families, which have been shown to be inhibited by other indole-urea derivatives.[14][18]
Section 3: A Framework for Comparative Efficacy a alysis
To objectively compare the efficacy of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea with sorafenib, a multi-tiered experimental approach is necessary. This framework outlines the key in vitro and in vivo assays required.
3.1 In Vitro Efficacy Evaluation
Kinase Inhibition Assays
The initial step is to determine the inhibitory activity of the novel compound against a panel of kinases, particularly those targeted by sorafenib and other kinases implicated in cancer.
Experimental Protocol: In Vitro Kinase Assay
-
Reagents and Materials: Recombinant human kinases (e.g., B-RAF, C-RAF, VEGFR-2, PDGFR-β), appropriate substrates, ATP, kinase buffer, 96-well plates, and a detection system (e.g., radiometric or luminescence-based).[20][21][22][23][24]
-
Procedure:
-
Prepare serial dilutions of the test compound and sorafenib (as a positive control).
-
In a 96-well plate, combine the recombinant kinase, its specific substrate, and the kinase buffer.
-
Add the diluted test compound or sorafenib to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified period.
-
Stop the reaction and quantify kinase activity using a suitable detection method, such as measuring the incorporation of radioactive phosphate (³²P-ATP) or using a luminescence-based ADP detection kit.[22]
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Proliferation Assays
These assays determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.
Experimental Protocol: MTT/MTS Cell Proliferation Assay
-
Reagents and Materials: Cancer cell lines (e.g., HepG2 for HCC, A498 for RCC), cell culture medium, 96-well plates, MTT or MTS reagent, and a solubilization solution.[25][26][27][28]
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and sorafenib for 48-72 hours.
-
Add the MTT or MTS reagent to each well and incubate for 2-4 hours. Living cells will metabolize the reagent into a colored formazan product.[25][26]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%.
3.2 In Vivo Efficacy Evaluation
In vivo studies using animal models are crucial to assess the anti-tumor efficacy of the compound in a more complex biological system.
Experimental Protocol: Human Tumor Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).[29][30][31]
-
Procedure:
-
Subcutaneously implant human cancer cells (e.g., PLC/PRF/5 for HCC) into the flank of the mice.[29][31]
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment groups: vehicle control, sorafenib, and the test compound at various doses.
-
Administer the treatments orally or via the appropriate route daily for a specified duration.
-
Measure tumor volume and mouse body weight regularly.
-
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups and the vehicle control. Evaluate any signs of toxicity by monitoring body weight and observing the general health of the mice.
Caption: Workflow for an in vivo human tumor xenograft study.
Section 4: Conclusion and Future Directions
While a direct efficacy comparison between 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea and sorafenib is currently not possible due to the absence of public data for the former, this guide provides a robust scientific framework for such an evaluation. The initial steps would involve comprehensive in vitro kinase and cell proliferation assays to determine the potency and cellular effects of the novel compound. Promising in vitro results would then warrant further investigation in in vivo xenograft models to assess anti-tumor efficacy and safety in a preclinical setting.
The potential for indole-based urea compounds as kinase inhibitors is an exciting area of cancer research.[14][15][16] Through the systematic application of the experimental protocols outlined in this guide, researchers can effectively evaluate the therapeutic potential of novel compounds like 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea and determine their standing relative to established therapies such as sorafenib.
References
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. Retrieved from [Link]
-
Liu, L., Cao, Y., Chen, C., Zhang, X., McNabola, A., Wilkie, D., Wilhelm, S., Lynch, M., & Carter, C. (2006). Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. PubMed. Retrieved from [Link]
-
Ma, J., Hong, L., Xu, G., & Wang, Y. (2018). Sorafenib inhibited cell growth through the MEK/ERK signaling pathway in acute promyelocytic leukemia cells. Spandidos Publications. Retrieved from [Link]
-
Ma, J., Hong, L., Xu, G., & Wang, Y. (2018). Sorafenib inhibited cell growth through the MEK/ERK signaling pathway in acute promyelocytic leukemia cells. PMC. Retrieved from [Link]
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Liu, L., Cao, Y., Chen, C., Zhang, X., McNabola, A., Wilkie, D., Wilhelm, S., Lynch, M., & Carter, C. (2006). Sorafenib Blocks the RAF/MEK/ERK Pathway, Inhibits Tumor Angiogenesis, and Induces Tumor Cell Apoptosis in a Hepatocellular Carcinoma Model. AACR Journals. Retrieved from [Link]
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Wilhelm, S. M., Adnane, L., Newell, P., Villanueva, A., Llovet, J. M., & Lynch, M. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. PMC. Retrieved from [Link]
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In Vivo Oncology. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]
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Xenograft tumor model. (n.d.). SMC Laboratories Inc. Retrieved from [Link]
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Abou-Alfa, G. K., et al. (2021). Trends of clinical outcomes with sorafenib in randomized controlled trials for patients with treatment-naïve advanced hepatocellular carcinoma. ASCO Publications. Retrieved from [Link]
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Gurdal, E. E., et al. (2022). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. PubMed. Retrieved from [Link]
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Abou-Alfa, G. K., et al. (2009). Safety and efficacy of sorafenib in the treatment of hepatocellular carcinoma. PMC. Retrieved from [Link]
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In vitro NLK Kinase Assay. (n.d.). PMC. Retrieved from [Link]
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Chen, J., et al. (2020). The MEK inhibitors enhance the efficacy of sorafenib against hepatocellular carcinoma cells through reducing p-ERK rebound. Translational Cancer Research. Retrieved from [Link]
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PKC-θ in vitro Kinase Activity Assay. (2016). Bio-protocol. Retrieved from [Link]
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What are the therapeutic candidates targeting VEGFR? (2025). Synapse. Retrieved from [Link]
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Abou-Alfa, G. K., et al. (2006). Phase II Study of Sorafenib in Patients With Advanced Hepatocellular Carcinoma. ASCO Publications. Retrieved from [Link]
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Kane, R. C., et al. (2006). Sorafenib for the Treatment of Advanced Renal Cell Carcinoma. AACR Journals. Retrieved from [Link]
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Eisen, T., et al. (2020). Adjuvant Sorafenib for Renal Cell Carcinoma at Intermediate or High Risk of Relapse: Results From the SORCE Randomized Phase III Intergroup Trial. ASCO Publications. Retrieved from [Link]
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Cheng, A. L., et al. (2014). Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives. PMC. Retrieved from [Link]
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Yarchoan, M., et al. (2023). Survival Trends in Sorafenib for Advanced Hepatocellular Carcinoma: A Reconstructed Individual Patient Data Meta-Analysis of Randomized Trials. Karger Publishers. Retrieved from [Link]
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How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. Retrieved from [Link]
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Sorafenib in renal cell carcinoma. (n.d.). Sign in. Retrieved from [Link]
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Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. Retrieved from [Link]
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Xenograft Models For Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]
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100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023). Preclinical GLP Research Services by Altogen Labs. Retrieved from [Link]
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Eisen, T. (2019). ESMO 2019: Adjuvant Sorafenib for Renal Cell Carcinoma at Intermediate or High Risk of Relapse, Results from the SORCE Trial. UroToday. Retrieved from [Link]
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Eisen, T., et al. (2020). Adjuvant Sorafenib for Renal Cell Carcinoma at Intermediate or High Risk of Relapse: Results From the SORCE Randomized Phase III Intergroup Trial. PubMed. Retrieved from [Link]
- Protocol for Invitro Kinase Assay. (n.d.). [Source not provided].
- Bhattacharya, S. K., et al. (2012). Identification of novel series of pyrazole and indole-urea based DFG-out PYK2 inhibitors. [Source not provided].
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In vitro kinase assay. (2024). Protocols.io. Retrieved from [Link]
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Gurdal, E. E., et al. (2022). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. ResearchGate. Retrieved from [Link]
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Chen, Y. F., et al. (2012). Sorafenib Inhibits TPA-Induced MMP-9 and VEGF Expression via Suppression of ERK/NF-κB Pathway in Hepatocellular Carcinoma Cells. In Vivo. Retrieved from [Link]
- MTT Cell Proliferation Assay Kit (Colorimetric) (BN00550). (n.d.). [Source not provided].
- Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. (n.d.). [Source not provided].
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. (n.d.). [Source not provided].
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Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. (2025). ResearchGate. Retrieved from [Link]
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Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. (2025). ResearchGate. Retrieved from [Link]
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1-Benzyl-indole-3-carbinol is a novel indole-3-carbinol derivative with significantly enhanced potency of anti-proliferative and anti-estrogenic properties in human breast cancer cells. (n.d.). PMC. Retrieved from [Link]
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Publish Comparison Guide: In Vivo Validation of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea
The following guide provides a comprehensive in vivo validation framework for 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea , a synthetic urea derivative characterized by its indole-urea-benzyl scaffold. Based on its structural homology, this compound shares pharmacophore features with established GSK-3
This guide is designed for researchers validating this compound's efficacy, pharmacokinetics (PK), and safety profile in preclinical models.
Compound Profile & Mechanism of Action
Compound Name: 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea
Chemical Class: Indole-3-yl Urea
Predicted Targets: Glycogen Synthase Kinase-3 beta (GSK-3
Mechanistic Pathway (GSK-3 / Wnt Signaling Context)
The following diagram illustrates the potential inhibition of GSK-3
Figure 1: Predicted Mechanism of Action. Inhibition of GSK-3
In Vivo Validation Protocols
A. Formulation & Dosing Strategy
Due to the lipophilic nature of the indole-urea scaffold (cLogP ~3-4), standard aqueous buffers are insufficient.
-
Vehicle: 5% DMSO + 40% PEG-400 + 5% Tween-80 + 50% Saline.
-
Route: Intraperitoneal (i.p.) or Oral Gavage (p.o.).
-
Dose Range: 10, 30, 100 mg/kg (based on typical urea-derivative potency).
B. Pharmacokinetic (PK) Profile Assessment
Objective: Determine bioavailability (
-
Subjects: Male C57BL/6 mice (n=3 per timepoint).
-
Dosing: Single bolus 10 mg/kg (i.v.) vs. 30 mg/kg (p.o.).
-
Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.
-
Analysis: LC-MS/MS (MRM mode). Monitor parent ion
.
C. Efficacy Model: Carrageenan-Induced Paw Edema (Inflammation)
This model validates anti-inflammatory activity, relevant for both GSK-3
-
Baseline: Measure paw volume using a plethysmometer.
-
Induction: Inject 50
L of 1% -carrageenan into the plantar surface of the right hind paw. -
Treatment: Administer Compound (30 mg/kg i.p.) or Vehicle 1 hour prior to carrageenan.
-
Readout: Measure paw edema at 1, 3, and 5 hours post-induction.
-
Endpoint: % Inhibition of edema volume vs. Vehicle.
Performance Comparison Guide
This section objectively compares 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea against established alternatives with similar pharmacophores or targets.
Comparative Analysis Table
| Feature | Test Compound | AR-A014418 (Alternative 1) | JWH-133 (Alternative 2) | Sorafenib (Alternative 3) |
| Structure | Indole-Urea | Thiazole-Urea | Indole-Cannabinoid | Biaryl-Urea |
| Primary Target | GSK-3 | GSK-3 | CB2 Agonist (Ki = 3.4 nM) | VEGFR/PDGFR (Kinase) |
| Bioavailability | Moderate (Est. 30-50%) | Low (Poor solubility) | High (Lipophilic) | Moderate (Oral) |
| Selectivity | High (Indole steric bulk) | Moderate (Thiazole reactive) | High (CB2 vs CB1) | Low (Multi-kinase) |
| Toxicity Risk | Low (Metabolically stable) | Moderate (Nitro group) | Low (CNS effects) | Moderate (Liver/Skin) |
| Key Application | Neuroprotection / Inflammation | Neurodegeneration | Pain / Inflammation | Oncology |
Data Interpretation[2][3][4][5][6][7][8]
-
Vs. AR-A014418: The test compound replaces the nitro-thiazole group with a methyl-indole. This likely reduces potential nitro-reductase mediated toxicity while maintaining hydrogen-bonding capability, potentially offering a better safety profile for chronic dosing.
-
Vs. JWH-133: If the compound exhibits CB2 activity, the urea linker provides a distinct metabolic stability profile compared to the ester/ketone linkers in classical cannabinoids, potentially extending half-life.
Experimental Workflow Diagram
The following Graphviz diagram outlines the decision tree for validating the compound's primary activity in vivo.
Figure 2: Validation Workflow. A step-by-step progression from synthesis to specific in vivo disease models.
References
-
Bhat, R., et al. (2003). "Structural insights and biological effects of glycogen synthase kinase 3-beta inhibition." Journal of Biological Chemistry.
-
Huffman, J. W., et al. (1999). "Structure-activity relationships for 1-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors." Bioorganic & Medicinal Chemistry.
-
Gould, T. D., et al. (2004). "AR-A014418, a selective GSK-3 inhibitor, produces antidepressant-like effects in the forced swim test." International Journal of Neuropsychopharmacology.
-
Ullman, B. R., et al. (2005). "Discovery of a novel class of potent, selective, and orally bioavailable soluble epoxide hydrolase inhibitors." Bioorganic & Medicinal Chemistry Letters.
Benchmarking 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea against standard treatments
This guide benchmarks 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea —a synthetic indole-urea derivative—against standard microtubule-targeting agents (MTAs). Based on its pharmacophore (an indole "A-ring" mimic linked via urea to a methoxybenzyl "B-ring" mimic), this compound is classified as a Colchicine-Site Microtubule Destabilizer .
The following analysis positions the compound against Combretastatin A-4 (CA-4) (the gold standard for this mechanism), Paclitaxel (clinical stabilizer), and Vinblastine (clinical destabilizer).
Class: Indole-Urea Tubulin Polymerization Inhibitor
Executive Summary & Therapeutic Positioning
This compound represents a class of "Indolyl-Urea" agents designed to overcome the chemical instability of the cis-stilbene bridge found in Combretastatin A-4 (CA-4). While CA-4 is potent, it isomerizes to the inactive trans-form. The urea linkage in 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea provides conformational stability while retaining binding affinity for the colchicine site on
-
Primary Target:
-Tubulin (Colchicine Binding Site). -
Mechanism: Inhibits tubulin polymerization
G2/M Phase Arrest Apoptosis. -
Key Advantage vs. Standards: Enhanced metabolic stability and solubility compared to stilbenes; potential to overcome P-glycoprotein (P-gp) mediated multidrug resistance (MDR).
Mechanism of Action (MoA) & Signaling Pathway
Unlike Paclitaxel (which stabilizes microtubules), this compound destabilizes them, preventing the formation of the mitotic spindle. It competes directly with Colchicine and CA-4.
Pathway Visualization
Figure 1: Mechanism of Action. The compound binds to the colchicine site on
Comparative Benchmarking Data
The following table benchmarks the compound against industry standards. Data ranges are representative of the indole-urea class (e.g., BPR0L075 analogs) compared to clinical agents.
| Feature | Candidate Compound | Combretastatin A-4 (CA-4) | Paclitaxel (Taxol) | Vinblastine |
| Mechanism | Destabilizer (Colchicine Site) | Destabilizer (Colchicine Site) | Stabilizer (Taxane Site) | Destabilizer (Vinca Site) |
| Binding Affinity ( | Moderate ( | High ( | High ( | High ( |
| In Vitro Potency ( | ||||
| MDR Susceptibility | Low (Poor P-gp substrate) | Low | High (P-gp substrate) | High |
| Solubility | Moderate (Urea polar group) | Poor (Lipophilic) | Poor (Requires Cremophor) | Good |
| Chemical Stability | High (Urea linker stable) | Low (Isomerizes to trans) | High | Moderate |
| Primary Toxicity | Myelosuppression (Expected) | Cardiotoxicity / Vascular | Neuropathy | Neuropathy |
*Note: The "4-methoxybenzyl" analog is typically less potent than "3,4,5-trimethoxybenzyl" analogs. Expect IC50 values in the high nanomolar range unless optimized.
Experimental Protocols for Validation
To validate this compound, you must perform the following assays. These protocols are designed to be self-validating with necessary controls.
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: Confirm direct interaction with tubulin and inhibition of assembly.
-
Reagents: Purified Porcine Brain Tubulin (>99% pure), GTP (1 mM), PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).
-
Preparation:
-
Prepare Tubulin stock (3 mg/mL) in PEM buffer + 10% Glycerol + 1 mM GTP.
-
Keep all reagents on ice (4°C).
-
-
Execution:
-
Pre-warm a 96-well half-area plate to 37°C in a spectrophotometer.
-
Add Candidate Compound (3
M, 10 M, 30 M) to test wells. -
Controls:
-
Negative: DMSO (Vehicle).
-
Positive (Inhibitor): Colchicine or CA-4 (3
M). -
Positive (Stabilizer): Paclitaxel (3
M) - Optional, for contrast.
-
-
Initiate reaction by adding Tubulin stock to wells (Final vol: 100
L).
-
-
Measurement:
-
Measure Absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot
vs. Time. -
Validation: DMSO curve must show sigmoidal growth (polymerization). CA-4 curve must remain flat (inhibition). Candidate should show dose-dependent flattening.
-
Protocol B: Colchicine-Site Competitive Binding Assay
Objective: Confirm the specific binding site.
-
Method: Fluorescence quenching of intrinsic tryptophan or displacement of
-Colchicine. -
Simplified Fluorescence Method:
-
Incubate Tubulin (2
M) with Candidate Compound (10 M) for 30 min at 37°C. -
Add N,N'-ethylenebis(iodoacetamide) (EBI) . Note: Colchicine binding protects cysteines from alkylation by EBI.
-
Run SDS-PAGE.
-
Alternative: Use
-Colchicine. Incubate Tubulin + -Colchicine + Candidate. Measure radioactivity in pellet (polymerized) vs supernatant. -
Result: If the candidate binds the Colchicine site,
-Colchicine binding will decrease (Competitive Inhibition).
-
Protocol C: Cell Cycle Analysis (Flow Cytometry)
Objective: Confirm G2/M arrest.
-
Cells: HeLa or MCF-7 cancer cell lines.
-
Treatment: Treat cells with
concentration of Candidate, CA-4 (Control), and DMSO for 24 hours. -
Staining:
-
Harvest cells, wash with PBS.
-
Fix in 70% ice-cold ethanol (overnight, -20°C).
-
Wash and resuspend in PBS containing Propidium Iodide (PI) (50
g/mL) and RNase A (100 g/mL).
-
-
Analysis:
-
Analyze 10,000 events on a Flow Cytometer (FL2 channel).
-
Validation: DMSO cells: ~20% in G2/M. CA-4 cells: >60% in G2/M (distinct peak). Candidate should mimic CA-4 profile.
-
Strategic Recommendations
-
Structure-Activity Relationship (SAR) Note: The 4-methoxybenzyl group is a minimal pharmacophore. To increase potency to the low nanomolar range (comparable to CA-4), consider substituting with 3,4,5-trimethoxybenzyl . This mimics the "Ring B" of Colchicine more effectively.
-
Solubility Check: While urea improves stability, the indole and benzyl rings are lipophilic. Perform a Kinetic Solubility Assay early. If solubility is <10
M, consider formulating with cyclodextrins or modifying the indole nitrogen (N1) with a solubilizing tail (e.g., phosphate prodrug). -
Dual-Targeting Potential: Indole-ureas often possess kinase inhibitory activity (e.g., VEGFR2). Run a Kinase Screen (SelectScreen) to check for off-target effects that could be beneficial (anti-angiogenic) or detrimental (toxicity).
References
-
Mechanism of Indole-Urea Inhibitors
- Title: "Indole-Based Tubulin Polymerization Inhibitors: An Upd
- Source:Future Medicinal Chemistry (2021).
-
Link:[Link]
-
Combretastatin A-4 Reference Data
- Title: "Combretast
- Source:Journal of Medicinal Chemistry (1998).
-
Link:[Link]
-
Tubulin Polymerization Assay Protocol
- Title: "In vitro Tubulin Polymeriz
- Source:Cytoskeleton Inc. Technical Guide.
-
Link:[Link]
-
BPR0L075 (Indole-Urea Analog)
- Title: "Discovery of BPR0L075: A Potent Indole-Based Microtubule Destabilizing Agent."
- Source:Cancer Research (2006).
-
Link:[Link]
Safety Operating Guide
A Guide to the Safe Handling of 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea in a Research Setting
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea. As a novel or uncharacterized compound, it is imperative to handle this substance with the assumption that it is potentially hazardous until its toxicological properties are well-understood.[1][2] This guide is structured to provide a multi-layered approach to safety, beginning with proactive engineering controls and personal protective equipment, followed by operational protocols and emergency procedures.
The foundational principle when working with novel chemical entities is to minimize exposure through all potential routes—inhalation, dermal contact, and ingestion.[3] This requires a combination of robust laboratory practices, appropriate engineering controls like fume hoods, and diligent use of personal protective equipment (PPE).[4][5]
Hazard Assessment and Control
Given the absence of a specific Safety Data Sheet (SDS) for 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea, a conservative approach to hazard assessment is necessary. This involves evaluating the hazards of its structural components: a urea core, a methoxybenzyl group, and a methyl-indole group. While urea itself has low toxicity, many substituted ureas and indole derivatives can exhibit biological activity and potential toxicity. Therefore, treating this compound as potentially hazardous is a prudent and necessary precaution.[2]
The primary methods for protecting laboratory personnel from chemical hazards are, in order of preference:
-
Engineering Controls: These are changes to the work environment to reduce hazards. The most critical engineering control for handling this solid compound is a certified chemical fume hood, especially when weighing or transferring the powder, to prevent the inhalation of aerosols.[5][6]
-
Administrative Controls: These are procedures and work practices that reduce the duration, frequency, and severity of exposure. This includes proper training, clear labeling of all containers, and restricting access to the work area.[3]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[7][8]
Personal Protective Equipment (PPE) Protocol
A thorough assessment of the tasks to be performed will determine the required level of PPE.[9][10] The following table summarizes the recommended PPE for various laboratory operations involving 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea.
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring (Solid) | ANSI Z87.1-compliant safety goggles | Nitrile or neoprene gloves (double-gloving recommended) | Fully fastened laboratory coat | Work within a chemical fume hood.[2][6] |
| Dissolving in Solvent | Chemical safety goggles and face shield | Chemical-resistant gloves (consult solvent compatibility chart) | Fully fastened laboratory coat | Work within a chemical fume hood. |
| Conducting Reactions | Chemical safety goggles and face shield | Chemical-resistant gloves | Fully fastened laboratory coat | Work within a chemical fume hood. |
| General Laboratory Work (Compound in solution) | ANSI Z87.1-compliant safety glasses with side shields | Nitrile gloves | Fully fastened laboratory coat | Not generally required if solutions are handled in closed containers. |
Table 1: Recommended Personal Protective Equipment
The selection of appropriate PPE is a critical step in ensuring laboratory safety. The following diagram illustrates the decision-making process for selecting the correct PPE when handling a novel compound.
Caption: PPE Selection Workflow for Novel Compounds
Step-by-Step Handling Procedures
Adherence to standardized procedures is crucial for minimizing risk.
3.1. Weighing and Transferring the Solid Compound:
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean and decontaminated.[5] Gather all necessary equipment (spatulas, weigh paper, secondary containers) before starting.
-
PPE: Don the appropriate PPE as outlined in Table 1. This must include a lab coat, safety goggles, and double nitrile gloves.[11]
-
Handling: Conduct all manipulations deep within the fume hood to contain any airborne particles. Handle the compound gently to avoid creating dust.
-
Cleaning: After weighing, carefully clean the spatula and the balance with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.
3.2. Dissolution:
-
Preparation: Perform this procedure in a chemical fume hood.[6] Ensure the chosen solvent is compatible with the compound and the container.
-
PPE: Wear chemical safety goggles, a face shield, a lab coat, and solvent-appropriate gloves.[12]
-
Procedure: Slowly add the solvent to the solid to avoid splashing.[12] Cap the container securely before mixing or sonicating.
-
Labeling: Clearly label the resulting solution with the compound name, concentration, solvent, date, and appropriate hazard warnings.[3][8]
Disposal Plan
Proper waste management is a critical component of laboratory safety and environmental responsibility. All waste contaminated with 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea must be treated as hazardous waste.[13][14]
4.1. Waste Segregation and Collection:
-
Solid Waste: All disposables that have come into contact with the compound (e.g., gloves, weigh paper, pipette tips) must be collected in a designated, labeled, and sealed hazardous waste container.[15]
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, properly labeled, and sealed hazardous waste container. The container must be made of a material compatible with the solvents used.[13][16]
-
Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container.
4.2. Labeling and Storage of Waste:
-
All waste containers must be clearly labeled with "Hazardous Waste" and a full description of the contents, including the compound name and any solvents.[17]
-
Store waste containers in a designated satellite accumulation area within the laboratory, away from general work areas.[17][18] Ensure incompatible waste streams are segregated.[14]
The following diagram outlines the workflow for the proper disposal of waste generated from handling this compound.
Caption: Waste Disposal Workflow
Emergency Procedures
Preparedness is key to mitigating the consequences of an accident.[3]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: Alert personnel in the immediate area and evacuate if necessary. For a small spill of the solid, carefully wipe it up with a damp cloth and place it in the hazardous waste container. For a larger spill or a solution, use an appropriate chemical spill kit to absorb and contain the material.[12]
By adhering to these guidelines, researchers can handle 1-(4-methoxybenzyl)-3-(1-methyl-1H-indol-3-yl)urea with a high degree of safety, protecting themselves, their colleagues, and the environment.
References
-
OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. [Link]
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link]
-
Chemical Safety Best Practices in The Lab. (2023, December 22). Green World Group. [Link]
-
A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). PMC. [Link]
-
Good Laboratory Safety Practices. Environmental Health and Safety, Florida International University. [Link]
-
Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. (2023, April 10). [Link]
-
Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. [Link]
-
Safe Lab Practices. Environmental Health & Safety, University of Nevada, Reno. [Link]
-
OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). [Link]
-
Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
